5,6-Diphenylpyrazin-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,6-diphenyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-14-11-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWBZUZTTUVPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347222 | |
| Record name | 5,6-diphenylpyrazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18591-57-6 | |
| Record name | 5,6-diphenylpyrazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Diphenyl-2-hydroxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5,6-Diphenylpyrazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of 5,6-Diphenylpyrazin-2-ol (CAS No: 18591-57-6), a key heterocyclic compound. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to prostacyclin (IP) receptor agonists like Selexipag. This guide details its chemical and physical properties, provides a comprehensive synthesis protocol, and outlines its significance in medicinal chemistry. The information is presented to support research and development activities in the pharmaceutical sciences.
Chemical Identity and Properties
This compound, also known by synonyms such as 5,6-Diphenylpyrazinol and 5,6-diphenyl-2(1H)-pyrazinone, is a diphenylpyrazine derivative.[1][2][3][4][5] Its identity is confirmed by the Chemical Abstracts Service (CAS) number 18591-57-6.[1][2][3][4][5][6][7]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 18591-57-6 | [1][2][3][4][6][7] |
| Molecular Formula | C₁₆H₁₂N₂O | [1][2][4][7] |
| Molecular Weight | 248.28 g/mol | [1][2][4] |
| Appearance | Light yellow to yellow solid; White solid | [1][4][5] |
| Melting Point | 225-227 °C | [1][4][8] |
| Boiling Point | 492.2 °C at 760 mmHg | [1][2][7] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1][4] |
| pKa (Predicted) | 10.55 ± 0.60 | [1][4] |
| Flash Point | 251.4 °C | [2][7] |
| Vapor Pressure | 2.61E-10 mmHg at 25°C | [2][7][8] |
| Storage Conditions | Sealed in a dry place at room temperature | [1][4][6][8] |
Spectroscopic Data
Mass spectrometry data shows a peak at m/z = 249.2, corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.[1]
Synthesis Methodology
This compound can be efficiently synthesized in a one-step reaction from commercially available starting materials.[1][4] The general procedure involves the condensation of a benzil derivative with an aminoacetamide salt.
Experimental Protocol: Synthesis from Benzil and Glycinamide Hydrochloride
This protocol details a common and high-yield method for the preparation of this compound.[1][4]
Materials:
-
Benzil (Bibenzoyl)
-
Glycinamide hydrochloride (or Aminoacetamide hydrochloride)[1]
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
12N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Nitrogen gas (N₂)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methanol (e.g., 500 mL).[4] Under a nitrogen atmosphere, sequentially add benzil (e.g., 62.0 g, 0.29 mol), glycinamide hydrochloride (e.g., 35.37 g, 0.32 mol), and sodium hydroxide (e.g., 23.2 g, 0.58 mol).[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.[1][4] The reaction progress should be monitored by a suitable technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of starting materials.[1][4]
-
Acidification: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.[1][4] Slowly add 12N HCl (e.g., 38 mL) dropwise to the cooled solution.[4] Stir the mixture at room temperature for 30 minutes.[1][4]
-
Neutralization and Precipitation: Add sodium bicarbonate (e.g., 30 g) and water (e.g., 350 mL) to the reaction mixture to neutralize the excess acid and precipitate the product.[4]
-
Isolation and Purification: Collect the resulting solid by filtration. Wash the solid sequentially with water (e.g., 20 mL) and methanol (e.g., 20 mL).[4]
-
Drying: Dry the purified solid under vacuum to obtain 5,6-diphenyl-2-hydroxypyrazine as a white solid.[1][4] Reported yields for this method are typically high, around 88.7% to 91.1%.[1][4]
References
- 1. chembk.com [chembk.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. CAS 18591-57-6: 5,6-diphenylpyrazin-2(1H)-one | CymitQuimica [cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 18591-57-6 [sigmaaldrich.com]
- 7. This compound | CAS#:18591-57-6 | Chemsrc [chemsrc.com]
- 8. lookchem.com [lookchem.com]
Physicochemical Characteristics of 5,6-Diphenylpyrazin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 5,6-Diphenylpyrazin-2-ol (CAS No: 18591-57-6). It is a key intermediate in the synthesis of prostacyclin receptor agonists, such as Selexipag, which are utilized in the treatment of vascular disorders like pulmonary arterial hypertension.[1] This document details the compound's physical and chemical properties, provides a detailed experimental protocol for its synthesis, and outlines standard methods for its characterization. Furthermore, it visualizes the relevant biological signaling pathway and the general experimental workflow for its synthesis and analysis.
Physicochemical Properties
This compound, also known as 5,6-diphenyl-2(1H)-pyrazinone, is a heterocyclic organic compound with the molecular formula C₁₆H₁₂N₂O.[2][3][4] Its structural and physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O | [2][3][4] |
| Molar Mass | 248.28 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 225-227 °C | [2] |
| Boiling Point | 492.2 °C at 760 mmHg | [3][4] |
| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [2][3] |
| Flash Point | 251.4 °C | [3][4] |
| Vapour Pressure | 2.61E-10 mmHg at 25°C | [3][4] |
Table 2: Chemical and Pharmacokinetic Properties
| Property | Value | Reference |
| CAS Number | 18591-57-6 | [3][4] |
| pKa | 10.55 ± 0.60 (Predicted) | |
| LogP | 3.10390 (Predicted) | [3] |
| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |
| ESI-MS (M+H)⁺ | m/z = 249.2 | [2] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation of a 1,2-dicarbonyl compound with an amino acid derivative.[1][2]
Materials:
-
Bibenzoyl (Benzil)
-
Aminoacetamide hydrochloride (or Glycinamide hydrochloride)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
12N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
Procedure:
-
Under a nitrogen atmosphere, add bibenzoyl (1.0 eq), aminoacetamide hydrochloride (1.2 eq), and sodium hydroxide (2.4 eq) to methanol.[2]
-
Heat the mixture to reflux for 3-4 hours.[2] The reaction progress should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[1][2]
-
Add sodium bicarbonate and water to the reaction mixture.[1][2]
-
Filter the resulting precipitate and wash the solid sequentially with water and methanol.[1][2]
-
Dry the solid under vacuum to obtain 5,6-diphenyl-2-hydroxypyrazine as a white solid. The typical yield is around 88-91%.[1][2]
General Characterization Protocols
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. Characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) groups, as well as aromatic C-H and C=C bonds, should be identified.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer in a suitable solvent (e.g., ethanol or methanol). The wavelength of maximum absorption (λmax) should be determined.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The sample is dissolved in a suitable solvent and infused into the mass spectrometer, with the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) being a key identifier.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is typically employed. The purity is determined by the peak area percentage.
Biological Context and Signaling Pathway
This compound is a known impurity of Selexipag, a potent and selective agonist of the prostacyclin (IP) receptor.[1] Selexipag is used in the treatment of pulmonary arterial hypertension (PAH). The mechanism of action involves the activation of the IP receptor, which is a G-protein coupled receptor (GPCR).
Activation of the IP receptor by an agonist like Selexipag initiates a signaling cascade that leads to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation. The key steps in this pathway are:
-
Agonist Binding: The agonist binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.
-
G-Protein Activation: This binding activates the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels. This leads to smooth muscle relaxation (vasodilation) and inhibition of platelet activation.
The following diagram illustrates this signaling pathway.
References
An In-depth Technical Guide to 5,6-Diphenylpyrazin-2-ol: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-Diphenylpyrazin-2-ol, a pivotal chemical intermediate in the synthesis of prostacyclin receptor agonists. The document details its chemical identity, including its IUPAC name and structure, and summarizes its key physicochemical properties. A thorough experimental protocol for its synthesis is provided. Furthermore, this guide elucidates the critical role of this compound as a precursor to Selexipag, a potent and selective prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. The guide also visualizes the synthetic pathway and the downstream signaling mechanism of the active pharmaceutical ingredient derived from this intermediate.
Chemical Identity and Structure
This compound is a heterocyclic organic compound belonging to the pyrazine class. Due to keto-enol tautomerism, it can also be named 5,6-diphenylpyrazin-2(1H)-one.
-
IUPAC Name: this compound[1]
-
Synonyms: 5,6-Diphenyl-2-hydroxypyrazine, 5,6-Diphenylpyrazin-2(1H)-one, Selexipag Impurity 10[2]
-
Molecular Formula: C₁₆H₁₂N₂O[3]
Structure:
(Note: This is a simplified 2D representation. The actual molecule has a three-dimensional conformation.)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Melting Point | 225-227 °C | ChemBK |
| Boiling Point | 492.2 °C at 760 mmHg (Predicted) | ChemBK |
| Density | 1.17 g/cm³ (Predicted) | ChemBK |
| pKa | 10.55 ± 0.60 (Predicted) | ChemBK |
| LogP | 3.10390 | LookChem[4] |
| Vapor Pressure | 2.61E-10 mmHg at 25°C | LookChem[4] |
| Flash Point | 251.4 °C | LookChem[4] |
| Storage | Sealed in dry, Room Temperature | ChemBK |
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of 5,6-diphenyl-2-hydroxypyrazine from glycinamide hydrochloride and benzil.[4][5]
Materials:
-
Benzil (1 equivalent)
-
Glycinamide hydrochloride (1.1 equivalents)
-
Sodium hydroxide (NaOH) (2 equivalents)
-
Methanol (solvent)
-
12N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Nitrogen gas supply
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Cooling bath
-
Filtration apparatus
-
Vacuum drying oven
-
LC-MS for reaction monitoring
Procedure:
-
To a reaction flask equipped with a reflux condenser and stirring apparatus, add methanol.
-
Under a nitrogen atmosphere, sequentially add benzil, glycinamide hydrochloride, and sodium hydroxide to the methanol.
-
Heat the reaction mixture to reflux and maintain for 3 to 4 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are fully consumed.
-
Once the reaction is complete, cool the reaction solution to 0-5 °C using a cooling bath.
-
Slowly add 12N HCl dropwise to the cooled solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium bicarbonate and water to the reaction mixture to neutralize the excess acid and precipitate the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with water and then with methanol.
-
Dry the solid product under vacuum to yield 5,6-diphenyl-2-hydroxypyrazine as a white solid.
This one-step synthesis is reported to have a high yield of approximately 91.1%.[5]
Role as a Key Intermediate in Selexipag Synthesis
This compound is a crucial starting material in the synthesis of Selexipag, an oral, selective prostacyclin (IP) receptor agonist.[6] Selexipag is used for the treatment of pulmonary arterial hypertension (PAH).[3][7][8] The synthesis of Selexipag involves the conversion of this compound into a more complex molecule with the desired pharmacological activity.
The following diagram illustrates the logical relationship in the synthesis of Selexipag, highlighting the position of this compound as a key intermediate.
Caption: Synthetic pathway of Selexipag from this compound.
Signaling Pathway of the Active Metabolite of Selexipag
While this compound itself is not known to be biologically active, its derivative, the active metabolite of Selexipag (ACT-333679), is a potent agonist of the prostacyclin receptor (IP receptor).[8] The activation of this G-protein coupled receptor initiates a signaling cascade that is beneficial in the treatment of pulmonary arterial hypertension. The key steps in this pathway are:
-
Receptor Binding: The active metabolite of Selexipag binds to and activates the prostacyclin (IP) receptor on the surface of vascular smooth muscle cells and platelets.[3]
-
G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: Increased intracellular cAMP levels lead to:
The following diagram visualizes this signaling pathway.
Caption: Prostacyclin signaling pathway activated by Selexipag's active metabolite.
Conclusion
This compound is a well-characterized chemical compound with significant importance in the pharmaceutical industry. Its straightforward, high-yield synthesis makes it an attractive starting material for the production of Selexipag. Understanding the properties and synthesis of this key intermediate is essential for researchers and professionals involved in the development and manufacturing of prostacyclin receptor agonists for the treatment of pulmonary arterial hypertension and potentially other vascular disorders. The elucidation of the downstream signaling pathway of its ultimate product highlights the therapeutic relevance of this chemical entity.
References
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel pathway of prostacyclin signaling-hanging out with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 18591-57-6 [chemicalbook.com]
- 7. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selexipag - Wikipedia [en.wikipedia.org]
Spectroscopic and Structural Elucidation of 5,6-Diphenylpyrazin-2-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5,6-Diphenylpyrazin-2-ol (also known as 5,6-diphenyl-2(1H)-pyrazinone), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for its structural and analytical characterization.
Core Spectroscopic Data
The structural integrity and purity of this compound are paramount for its application in pharmaceutical synthesis. Spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are crucial for its characterization.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of this compound.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₂N₂O |
| Molecular Weight | 248.28 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion (M+H)⁺ | m/z = 249.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings and the proton on the pyrazinone ring.
| Predicted Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Protons | 7.0 - 8.0 | Multiplet (m) | 10H |
| Pyrazinone CH | 7.5 - 8.5 | Singlet (s) | 1H |
| Pyrazinone NH | 10.0 - 12.0 | Broad Singlet (br s) | 1H |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.
| Predicted Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Phenyl Carbons | 125.0 - 140.0 |
| Pyrazinone C=O | 155.0 - 165.0 |
| Pyrazinone C-Ph | 140.0 - 150.0 |
| Pyrazinone C-H | 120.0 - 130.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Amide) | 1650 - 1690 |
| C=N Stretch | 1600 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
Synthesis of this compound
A common synthetic route to this compound involves the condensation of benzil with an amino acid derivative.
Procedure:
-
To a solution of benzil (1 equivalent) in a suitable solvent such as methanol, add glycinamide hydrochloride (1.2 equivalents) and a base like sodium hydroxide (2.4 equivalents).
-
Reflux the reaction mixture for 3-4 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to 0-5 °C.
-
Acidify the mixture with a strong acid like HCl to precipitate the product.
-
Neutralize with a weak base such as sodium bicarbonate.
-
Filter the resulting solid, wash with water and a cold solvent (e.g., methanol), and dry under vacuum to yield 5,6-diphenyl-2-hydroxypyrazine as a solid.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition (General Parameters):
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
¹H NMR:
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample of this compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: FTIR Spectrometer
-
Mode: ATR
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
Data Acquisition (ESI):
-
Instrument: ESI-MS Spectrometer
-
Ionization Mode: Positive (to observe [M+H]⁺)
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Diphenylpyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, rendering them "privileged scaffolds" in drug discovery.[2] Among these, diphenylpyrazine compounds have emerged as a particularly fruitful area of research, leading to the development of novel therapeutic agents. This in-depth technical guide explores the historical roots of diphenylpyrazine synthesis, the evolution of their preparation, and the key discoveries that have cemented their importance in pharmacology. We will delve into their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
A Historical Perspective: The Dawn of Pyrazine Synthesis
The journey of pyrazine synthesis began in the late 19th century. While pinpointing the exact first synthesis of a simple diphenylpyrazine is challenging, the foundational methods for creating the pyrazine ring were established during this period. One of the earliest and most significant contributions was the Staedel–Rugheimer pyrazine synthesis in 1876.[1] This method involved the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[1]
Closely following this was the Gutknecht pyrazine synthesis , developed in 1879.[1][3] This method, also based on the self-condensation of α-amino ketones, provided a more versatile route to pyrazine derivatives. The α-amino ketones were typically generated by the reduction of isonitroso ketones.[3] These early methods laid the groundwork for the synthesis of a wide array of substituted pyrazines, including those bearing phenyl groups.
The Evolving Art of Synthesis: From Classical Methods to Modern Innovations
The synthesis of diphenylpyrazine compounds has evolved significantly from the classical methods of the 19th century. Modern organic chemistry has introduced a plethora of efficient and versatile techniques for the construction and functionalization of the diphenylpyrazine core.
Classical Condensation Reactions
The most straightforward and enduring method for synthesizing symmetrically substituted diphenylpyrazines, such as 2,3-diphenylpyrazine, is the condensation of an α-dicarbonyl compound with a 1,2-diamine. For instance, the reaction of benzil with ethylenediamine, followed by oxidation, yields 2,3-diphenylpyrazine.[4][5]
A general representation of this reaction is as follows:
References
The Crucial Role of 5,6-Diphenylpyrazin-2-ol in the Synthesis of Selexipag: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is a potent, orally available selective prostacyclin receptor (IP receptor) agonist used for the treatment of pulmonary arterial hypertension (PAH). Its mechanism of action involves the activation of the IP receptor, leading to vasodilation and inhibition of smooth muscle cell proliferation, thereby addressing the underlying pathology of PAH. The synthesis of this complex molecule involves several key intermediates, with 5,6-diphenylpyrazin-2-ol playing a foundational role as a precursor to a critical building block. This technical guide provides an in-depth exploration of the synthesis of Selexipag with a focus on the intermediacy of this compound, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic and signaling pathways.
The Synthetic Pathway: From Precursor to Active Pharmaceutical Ingredient
The synthesis of Selexipag from this compound can be broadly divided into three key stages:
-
Chlorination of this compound: Conversion of the pyrazinol precursor to the reactive intermediate, 2-chloro-5,6-diphenylpyrazine.
-
N-Alkylation: Coupling of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to form the key intermediate 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.
-
Final Etherification and Amidation: Reaction of the butanol intermediate with 2-chloro-N-(methylsulfonyl)acetamide to yield the final Selexipag molecule.
The overall synthetic workflow is depicted below:
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures and associated quantitative data for each major synthetic step.
Step 1: Synthesis of 2-Chloro-5,6-diphenylpyrazine from 5,6-Diphenylpyrazin-2(1H)-one
This compound exists in tautomeric equilibrium with its keto form, 5,6-diphenylpyrazin-2(1H)-one. The chlorination is typically performed on this keto tautomer.
Experimental Protocol:
A mixture of 5,6-diphenylpyrazin-2(1H)-one and phosphorus oxychloride (POCl3) is heated under reflux for several hours. After the reaction is complete, the excess POCl3 is removed under reduced pressure. The residue is then carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried to afford 2-chloro-5,6-diphenylpyrazine.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time |
| 5,6-Diphenylpyrazin-2(1H)-one | 1 | Phosphorus oxychloride (reagent and solvent) | Reflux | 10-12 hours |
| Product | Yield | Purity |
| 2-Chloro-5,6-diphenylpyrazine | Not explicitly stated in the provided search results | High |
Step 2: Synthesis of 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol
This step involves the nucleophilic substitution of the chlorine atom on the pyrazine ring by the secondary amine of 4-(isopropylamino)-1-butanol.
Experimental Protocol:
A mixture of 2-chloro-5,6-diphenylpyrazine and an excess of 4-(isopropylamino)-1-butanol is heated at a high temperature (typically 170-195°C) for several hours. The reaction can be carried out neat or in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP). After completion, the reaction mixture is cooled and worked up by adding water and extracting the product with an organic solvent like methyl tert-butyl ether. The organic layer is then dried and concentrated to give the desired product.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time |
| 2-Chloro-5,6-diphenylpyrazine | 1 | 4-(Isopropylamino)-1-butanol (reagent and solvent) | 170-195°C | 10-12 hours |
| 4-(Isopropylamino)-1-butanol | Excess | - | - | - |
| Product | Yield | Purity |
| 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol | ~90% (based on some patent examples) | >95% after purification |
Step 3: Synthesis of Selexipag
The final step is the etherification of the hydroxyl group of the butanol intermediate with 2-chloro-N-(methylsulfonyl)acetamide in the presence of a strong base.
Experimental Protocol:
To a solution of 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP), a strong base like sodium tert-butoxide is added. Then, 2-chloro-N-(methylsulfonyl)acetamide is added portion-wise, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by crystallization to yield Selexipag.
| Reactant/Reagent | Molar Ratio | Solvent | Base | Temperature | Reaction Time |
| 4-[N-(5,6-Diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol | 1 | DMSO or NMP | Sodium tert-butoxide | Room Temperature | Several hours |
| 2-Chloro-N-(methylsulfonyl)acetamide | ~1.2-1.5 | - | - | - | - |
| Product | Yield | Purity |
| Selexipag | >80% (based on some patent examples) | >99% after purification |
Selexipag's Mechanism of Action: The Prostacyclin Signaling Pathway
Selexipag is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, which is a potent agonist of the prostacyclin (IP) receptor. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that is central to its therapeutic effects in pulmonary arterial hypertension.
The binding of Selexipag's active metabolite to the IP receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G protein. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in vasodilation and the inhibition of smooth muscle cell proliferation, which are the key therapeutic effects of Selexipag in PAH.
Conclusion
This compound serves as a vital starting material in the multi-step synthesis of Selexipag. Its conversion to 2-chloro-5,6-diphenylpyrazine provides a key electrophilic intermediate that is central to the construction of the Selexipag molecule. The subsequent N-alkylation and etherification reactions, while requiring careful optimization of reaction conditions, are robust and scalable processes. Understanding the intricacies of this synthetic route, coupled with a firm grasp of the drug's mechanism of action at the molecular level, is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent for pulmonary arterial hypertension. The detailed protocols and data presented in this guide offer a comprehensive resource for those working in this field.
The 5,6-Diphenylpyrazin-2-ol Scaffold: A Cornerstone for Potent and Selective Prostacyclin (IP) Receptor Agonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The prostacyclin (IP) receptor, a Gs protein-coupled receptor, is a critical therapeutic target for a range of vascular disorders, most notably pulmonary arterial hypertension (PAH). Activation of the IP receptor leads to vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells. While prostacyclin (PGI2) and its direct analogs are effective, their clinical utility is often hampered by short half-lives and lack of receptor selectivity. This has driven the search for novel, non-prostanoid IP receptor agonists with improved pharmacokinetic and pharmacodynamic profiles. The 5,6-diphenylpyrazine chemical scaffold has emerged as a foundational structure in the development of such next-generation therapeutics. This technical guide delves into the significance of the 5,6-diphenylpyrazin-2-ol core, focusing on its role as a precursor to the highly potent and selective IP receptor agonist, Selexipag, and its active metabolite, MRE-269.
The 5,6-Diphenylpyrazine Core and Its Therapeutic Significance
This compound serves as a key intermediate in the synthesis of a new class of non-prostanoid IP receptor agonists.[1][2] While direct pharmacological data on this compound as an IP receptor agonist is not extensively documented in publicly available literature, its structural framework is integral to the activity of Selexipag (NS-304) and its active form, MRE-269.[3][4] These compounds, built upon the diphenylpyrazine core, have demonstrated high potency and selectivity for the human IP receptor, offering a significant advancement in the treatment of conditions like PAH.[5][6]
Selexipag, an orally available prodrug, is converted in vivo to its active metabolite, MRE-269 ({4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid), which is a potent and highly selective agonist for the IP receptor.[3][4] The development of these agents highlights the success of targeting the prostacyclin pathway with compounds that offer improved pharmacological properties over traditional prostacyclin analogs.[7]
Quantitative Pharmacology of Diphenylpyrazine-Based IP Receptor Agonists
The following tables summarize the key quantitative data for MRE-269, the active metabolite of Selexipag, demonstrating its potency and selectivity for the prostacyclin (IP) receptor.
Table 1: Receptor Binding Affinity of MRE-269
| Compound | Receptor | Species | Ki (nM) | Reference |
| MRE-269 | Human IP | - | 20 | [3] |
| MRE-269 | Other Prostanoid Receptors (EP1, EP2, EP3, EP4, DP, FP, TP) | - | >2600 | [3] |
Table 2: In Vitro Functional Activity of MRE-269
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | CHO cells expressing human IP receptor | EC50 | - | [4] |
| Vasorelaxation of rat small intralobar pulmonary artery | - | pEC50 | 4.98 ± 0.22 | [5] |
Note: Specific EC50 values for cAMP accumulation are not detailed in the provided search results, but MRE-269 is confirmed as a potent agonist.
Key Experimental Methodologies
The characterization of compounds like MRE-269 relies on a suite of standardized in vitro and ex vivo assays. Below are detailed protocols for the key experiments used to determine IP receptor agonism.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound for the IP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human IP receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Iloprost).
-
Test compound (e.g., MRE-269) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled IP agonist like Cicaprost).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled ligand.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the Gs-coupled IP receptor.
Materials:
-
A cell line stably expressing the human IP receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation).
-
Test compound (e.g., MRE-269) at various concentrations.
-
Forskolin (as a positive control for Gs activation).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes) at room temperature.
-
Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to stimulate cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection steps as per the kit's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.
-
Data Analysis: Measure the signal using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced. Convert the signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).
Visualizing Key Pathways and Processes
Prostacyclin (IP) Receptor Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of the IP receptor.
Caption: The IP receptor signaling cascade, from agonist binding to cellular response.
General Experimental Workflow for IP Agonist Characterization
This diagram outlines a typical workflow for identifying and characterizing novel IP receptor agonists.
Caption: A streamlined workflow for the discovery and validation of IP receptor agonists.
Synthetic Relationship of this compound to Selexipag
This diagram illustrates the role of this compound as a key intermediate in the synthesis of the prodrug Selexipag and its active form MRE-269.
Caption: The synthetic and metabolic pathway from the core scaffold to the active drug.
Conclusion
The this compound structure is a vital chemical entity that has enabled the development of a new generation of oral, selective, and long-acting prostacyclin (IP) receptor agonists. While the compound itself may not be the active pharmacophore, it provides the essential backbone for molecules like MRE-269 and Selexipag. The high potency and selectivity of these derivatives, as demonstrated through rigorous pharmacological testing, validate the diphenylpyrazine scaffold as a privileged structure in the pursuit of improved therapies for vascular diseases such as pulmonary arterial hypertension. The experimental protocols and data presented herein provide a comprehensive overview for researchers engaged in the ongoing development of novel IP receptor agonists.
References
- 1. This compound | 18591-57-6 [chemicalbook.com]
- 2. CAS 18591-57-6: 5,6-diphenylpyrazin-2(1H)-one | CymitQuimica [cymitquimica.com]
- 3. 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selexipag: a selective prostacyclin receptor agonist that does not affect rat gastric function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selexipag, a selective prostacyclin receptor agonist in pulmonary arterial hypertension: a pharmacology review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 5,6-Diphenylpyrazin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of 5,6-Diphenylpyrazin-2-ol. While direct experimental data on this specific compound is limited in publicly available literature, its well-established role as a key intermediate and known impurity of Selexipag, a potent and selective prostacyclin (IP) receptor agonist, provides a strong basis for inferring its pharmacological activity. This document synthesizes the available information to elucidate the probable signaling pathways, presents relevant quantitative data from its closely related and pharmacologically active successor, and outlines key experimental methodologies used in the study of this class of compounds.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with two phenyl groups and a hydroxyl group. Its primary significance in the pharmaceutical landscape stems from its role as a crucial building block and a process impurity in the synthesis of Selexipag. Selexipag is a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. Understanding the pharmacological profile of this compound is therefore of considerable interest for impurity profiling, drug safety, and the exploration of new therapeutic agents targeting the prostacyclin pathway.
Inferred Mechanism of Action: Prostacyclin (IP) Receptor Agonism
The mechanism of action of this compound is inferred to be agonism at the prostacyclin (IP) receptor. This is based on its structural contribution to Selexipag and its active metabolite, MRE-269 (also known as ACT-333679), which are highly selective IP receptor agonists.
The prostacyclin signaling pathway plays a critical role in vasodilation, inhibition of platelet aggregation, and cytoprotection. The binding of an agonist to the IP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
Signaling Pathway
Activation of the IP receptor by an agonist like this compound is proposed to trigger the following signaling cascade:
-
Receptor Binding: The ligand binds to the extracellular domain of the IP receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels. This ultimately results in smooth muscle relaxation and vasodilation, as well as inhibition of platelet aggregation.
Tautomerism in 5,6-diphenylpyrazin-2(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential tautomeric forms of 5,6-diphenylpyrazin-2(1H)-one, a heterocyclic compound with a pyrazinone core. While specific experimental data on the tautomerism of this particular molecule is not extensively documented in publicly available literature, this paper extrapolates from established principles of keto-enol and amide-imidol tautomerism in related pyrazinone and other heterocyclic systems. It outlines the theoretical framework, potential experimental protocols for characterization, and computational approaches to guide further research and drug development efforts.
Introduction to Tautomerism in Pyrazinones
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in the study of heterocyclic compounds, profoundly influencing their chemical reactivity, biological activity, and physicochemical properties.[1][2] In the context of drug development, identifying the predominant tautomeric form under physiological conditions is crucial for understanding drug-receptor interactions and metabolic pathways.
5,6-diphenylpyrazin-2(1H)-one belongs to the class of pyrazinones, which can exhibit several types of tautomerism. The most common is the amide-imidol tautomerism, a form of keto-enol tautomerism, involving the interconversion between a lactam (amide) form and a lactim (imidol) form. The position of this equilibrium can be significantly influenced by factors such as the solvent, temperature, pH, and the nature of substituents on the pyrazinone ring.
Potential Tautomeric Forms of 5,6-diphenylpyrazin-2(1H)-one
Based on the fundamental principles of tautomerism, 5,6-diphenylpyrazin-2(1H)-one is expected to exist in equilibrium between at least two primary tautomeric forms: the lactam form (amide) and the lactim form (imidol). A third, zwitterionic, form could also be considered, particularly in polar protic solvents.
-
Lactam (Amide) Form: 5,6-diphenylpyrazin-2(1H)-one. This is the keto form, characterized by a carbonyl group (C=O) at the 2-position and a proton on the nitrogen at the 1-position.
-
Lactim (Imidol) Form: 5,6-diphenylpyrazin-2-ol. This is the enol form, where the proton has migrated from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl group (O-H) and an aromatic pyrazine ring.
-
Zwitterionic Form: This form would feature a positive charge on one of the ring nitrogens and a negative charge on the oxygen atom.
The relative stability of these forms is a key area of investigation. Generally, for many six-membered heterocyclic systems, the lactam form is predominant. However, the presence of the phenyl substituents and the specific electronic nature of the pyrazine ring could influence this equilibrium.
References
The Ascendancy of Diphenylpyrazines: A Technical Guide to Their Evolving Role in Medicinal Chemistry
For Immediate Release
[City, State] – The diphenylpyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases. This technical guide provides an in-depth review of the synthesis, biological activity, and mechanisms of action of diphenylpyrazine derivatives, with a focus on their applications in oncology and the treatment of pulmonary arterial hypertension. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Diphenylpyrazine Derivatives
Diphenylpyrazine derivatives are a class of heterocyclic compounds characterized by a central pyrazine ring substituted with two phenyl groups. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of potent and selective agents for various biological targets. This guide will delve into the key therapeutic areas where these derivatives have shown the most promise.
Anticancer Activity of Diphenylpyrazine Derivatives
A significant area of research for diphenylpyrazine derivatives has been in the development of novel anticancer agents. Several studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms.
Mechanism of Action: Skp2 Inhibition
One of the most promising anticancer mechanisms of diphenylpyrazine derivatives is the inhibition of the S-phase kinase-associated protein 2 (Skp2). Skp2 is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which plays a crucial role in cell cycle progression by targeting tumor suppressor proteins, such as p27Kip1, for degradation. Overexpression of Skp2 is observed in many human cancers and is associated with poor prognosis.
Diphenylpyrazine derivatives have been identified as potent inhibitors of the Skp2-Cks1 protein-protein interaction, which is essential for Skp2's ability to recognize and ubiquitinate its substrates. By disrupting this interaction, these compounds stabilize p27, leading to cell cycle arrest and inhibition of tumor growth.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro activity of representative diphenylpyrazine derivatives against various cancer cell lines.
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 14i | Skp2-Cks1 Interaction | - | 2.8 | [1] |
| Cell Proliferation | PC-3 | 4.8 | ||
| Cell Proliferation | MGC-803 | 7.0 | [2] | |
| 10h | Skp2-Cks1 Interaction | - | 0.38 | |
| Cell Proliferation | NCl-H1299 | - | ||
| Cell Proliferation | KYSE-510 | - |
Diphenylpyrazine Derivatives as IP Receptor Agonists
Diphenylpyrazine derivatives have also been successfully developed as selective prostacyclin (IP) receptor agonists for the treatment of pulmonary arterial hypertension (PAH). PAH is a progressive disease characterized by elevated blood pressure in the pulmonary arteries.
Mechanism of Action: IP Receptor Agonism
The prostacyclin pathway is a key regulator of vascular tone and smooth muscle cell proliferation. Prostacyclin (PGI2) binds to the IP receptor on the surface of pulmonary arterial smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates protein kinase A (PKA), which in turn promotes vasodilation and inhibits cell proliferation. In PAH, the production of endogenous prostacyclin is reduced. Diphenylpyrazine derivatives, such as Selexipag, mimic the action of prostacyclin by selectively binding to and activating the IP receptor, thereby restoring the beneficial effects of this pathway.
Quantitative Data for IP Receptor Agonist Activity
The following table presents the in vitro potency of a representative diphenylpyrazine derivative as an IP receptor agonist.
| Compound | Target/Assay | Potency | Reference |
| Selexipag (active metabolite) | cAMP accumulation in human PASMCs | EC50 = 32 nM | [3] |
| 6c-14S | Anti-platelet aggregation | 40-fold more potent than MRE-269 | [4] |
Other Therapeutic Areas
While the most significant research on diphenylpyrazine derivatives has been in oncology and pulmonary arterial hypertension, their therapeutic potential is not limited to these areas. However, dedicated research on diphenylpyrazine derivatives in other fields such as antiviral and neurodegenerative diseases is currently limited. The structurally related tetramethylpyrazine has shown some promise in neuroprotection, suggesting that further exploration of diphenylpyrazine scaffolds in this area may be warranted.
Experimental Protocols
General Synthesis of 1,3-Diphenylpyrazine Derivatives (Skp2 Inhibitors)
A general procedure for the synthesis of 1,3-diphenylpyrazine derivatives involves a multi-step process:
-
Condensation: A substituted benzil is reacted with a substituted benzylamine in a suitable solvent such as ethanol, often in the presence of a catalyst like ammonium acetate.
-
Cyclization: The resulting intermediate undergoes cyclization upon heating to form the pyrazine ring.
-
Functional Group Interconversion: The core diphenylpyrazine scaffold can then be further modified through various functional group interconversions to generate a library of derivatives for structure-activity relationship (SAR) studies.
Biological Evaluation of Skp2 Inhibitors
This assay is designed to directly measure the inhibition of p27 ubiquitination by the SCF-Skp2 complex.
-
Reaction Components: Recombinant SCF-Skp2-Cks1 complex, E1 and E2 ubiquitinating enzymes, ubiquitin, ATP, and in vitro translated 35S-labeled p27 are combined.
-
Incubation: The reaction mixture is incubated with either the diphenylpyrazine derivative or a vehicle control at 30°C for a specified time (e.g., 60 minutes).
-
Analysis: The reaction is stopped, and the products are separated by SDS-PAGE. The ubiquitinated forms of p27 are visualized by autoradiography. A reduction in the higher molecular weight bands corresponding to polyubiquitinated p27 indicates inhibitory activity.
This assay assesses the ability of the compounds to stabilize p27 levels in cancer cells.
-
Cell Culture and Treatment: A cancer cell line with high Skp2 expression (e.g., PC-3) is cultured and treated with varying concentrations of the diphenylpyrazine derivative or a vehicle control.
-
Protein Extraction: After a defined incubation period, whole-cell lysates are prepared.
-
Western Blot Analysis: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The levels of p27 and a loading control (e.g., GAPDH) are detected using specific antibodies. An increase in the p27 protein band in the treated cells compared to the control indicates stabilization of p27.
Conclusion
Diphenylpyrazine derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their success as anticancer agents targeting the Skp2-Cks1 interaction and as IP receptor agonists for pulmonary arterial hypertension underscores the therapeutic potential of this scaffold. While their application in other disease areas remains to be fully explored, the established synthetic routes and biological evaluation methods provide a solid foundation for future drug discovery efforts based on the diphenylpyrazine core. The continued investigation of this chemical space is likely to yield novel and effective therapies for a variety of diseases.
References
- 1. The Roles of Tetramethylpyrazine During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Diphenylpyrazine Cyclic Amine Derivatives as IP Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5,6-Diphenylpyrazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-diphenylpyrazin-2-ol, a key intermediate in the synthesis of prostacyclin receptor agonists.[1][2][3] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside relevant physicochemical properties and logical workflows for its synthesis and potential biological context.
Physicochemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₆H₁₂N₂O and a molar mass of 248.28 g/mol .[1] Its structure, featuring two phenyl groups on a pyrazin-2-ol backbone, suggests a nonpolar character which generally indicates solubility in organic solvents.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O | [1] |
| Molar Mass | 248.28 g/mol | [1] |
| Melting Point | 225-227 °C | [1][2] |
| pKa (Predicted) | 10.55 ± 0.60 | [1][2] |
| LogP (Predicted) | 3.10390 | [2] |
| Physical Form | Solid | [4][5] |
Solubility Profile
Quantitative solubility data for this compound in dimethyl sulfoxide (DMSO) and other specific organic solvents are not extensively reported in peer-reviewed literature. However, the presence of phenyl substituents is thought to enhance its stability and solubility in organic solvents.[4] Generally, compounds with a LogP value greater than 3, like this compound, tend to be more soluble in organic solvents than in aqueous solutions.
For research and development purposes, determining the precise solubility in relevant solvent systems is crucial. The following sections provide detailed experimental protocols for both kinetic and thermodynamic solubility assays, which can be readily adapted for this compound.
Experimental Protocols for Solubility Determination
Two common methods for assessing the solubility of a compound are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in early-stage drug discovery to quickly assess the solubility of compounds.[6][7] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[7][8]
Materials and Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer or UV/Vis plate reader
-
Centrifuge with plate rotor (for direct UV assay)
-
Solubility filter plates (for direct UV assay)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[7]
-
Detection:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in turbidity compared to the blank (PBS with 1% DMSO) indicates precipitation. The lowest concentration at which precipitation is observed is the kinetic solubility limit.[7]
-
Direct UV Method: After incubation, centrifuge the plate to pellet any precipitate or use a filter plate to separate the solid material.[7] Measure the UV absorbance of the supernatant/filtrate at the λmax of this compound. The concentration of the dissolved compound is determined from a standard curve.
-
Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound at equilibrium and is considered more accurate than the kinetic assay.[9][10] It is often used in later stages of drug development.
Materials and Equipment:
-
This compound (solid powder)
-
Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile) and/or aqueous buffers (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV method against a standard curve.
-
Data Reporting: The solubility is reported in units such as mg/mL or µM.
Visualizations
Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of benzil with an amino acid derivative. A common method is the reaction of benzil with glycinamide hydrochloride in the presence of a base.[3]
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 18591-57-6 [chemicalbook.com]
- 4. CAS 18591-57-6: 5,6-diphenylpyrazin-2(1H)-one | CymitQuimica [cymitquimica.com]
- 5. This compound | 18591-57-6 [sigmaaldrich.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5,6-Diphenylpyrazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5,6-diphenylpyrazin-2-ol, a key intermediate in the preparation of various pharmaceutical compounds, including prostacyclin receptor agonists like Selexipag.[1] The synthesis involves a one-step condensation reaction between benzil and glycinamide hydrochloride in the presence of a base. This protocol offers a straightforward and efficient method, with reported high yields, making it suitable for laboratory and potential scale-up applications.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry. Notably, this compound serves as a crucial building block for the synthesis of Selexipag, a potent drug for treating pulmonary arterial hypertension.[1][2][3] The synthesis described herein is a robust condensation reaction that forms the pyrazinone ring system from commercially available starting materials. The procedure is well-documented and provides a reliable route to this important intermediate.
Reaction Scheme
The synthesis proceeds via the condensation of benzil (1,2-diphenylethane-1,2-dione) with glycinamide, which is typically used as its hydrochloride salt. The reaction is facilitated by a base, such as sodium hydroxide, in a suitable solvent like methanol.
Reaction: Benzil + Glycinamide Hydrochloride → this compound
Experimental Protocol
This protocol is based on established literature procedures.[1][4]
Materials:
-
Benzil (Bibenzoyl)
-
Glycinamide hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
12N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzil (0.01 mol, 2.10 g) and glycinamide hydrochloride (0.012 mol, 1.32 g) in methanol (20 mL).[4]
-
Addition of Base: To the stirred suspension, add sodium hydroxide (0.024 mol, 0.96 g).[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[4]
-
Work-up - Acidification: After the reaction is complete, cool the mixture to 0-5 °C using an ice bath. Slowly add 12N HCl (1.25 mL) dropwise to the cooled solution.[4]
-
Stirring: Stir the reaction mixture at room temperature for 30 minutes.[4]
-
Work-up - Neutralization and Precipitation: Add sodium bicarbonate (1 g) and water (13 mL) to the reaction mixture to neutralize the excess acid and precipitate the product.[4]
-
Isolation: Collect the resulting solid by vacuum filtration through a Buchner funnel.
-
Washing: Wash the collected solid sequentially with water (5 mL) and methanol (5 mL).[4]
-
Drying: Dry the purified solid under vacuum to obtain this compound as a white solid.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Equivalent | Quantity |
| Benzil | 1.0 | 2.10 g (0.01 mol) |
| Glycinamide Hydrochloride | 1.2 | 1.32 g (0.012 mol) |
| Sodium Hydroxide | 2.4 | 0.96 g (0.024 mol) |
| Methanol | - | 20 mL |
| Reaction Time | - | 3-4 hours |
| Reaction Temperature | - | Reflux |
Table 2: Product Yield and Characterization
| Product | Theoretical Yield | Actual Yield | Yield (%) | Appearance | ESI-MS (M+H)⁺ |
| This compound | 2.48 g | 2.20 g | 88.7%[4] | White Solid | 249.2[4] |
Note: Another reported protocol gives a yield of 91.1%.[1]
Visualizations
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for pyrazinone formation.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Methanol is flammable and toxic. Work in a well-ventilated fume hood.
-
The reaction should be performed with adequate ventilation.
Conclusion
The synthesis of this compound from benzil and glycinamide hydrochloride is a high-yielding and straightforward procedure. The protocol provided, along with the accompanying data and diagrams, offers a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The final product is a valuable intermediate for the synthesis of biologically active molecules.
References
- 1. This compound | 18591-57-6 [chemicalbook.com]
- 2. WO2017168401A1 - Process for the preparation of diphenylpyrazine derivatives - Google Patents [patents.google.com]
- 3. WO2017029594A1 - Processes for preparation of selexipag and its amorphous form - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
One-Pot Synthesis of 2,3-Diphenylpyrazine Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the efficient one-pot synthesis of 2,3-diphenylpyrazine and its derivatives. Pyrazine scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds and functional materials. The described methods offer streamlined, environmentally benign alternatives to traditional multi-step syntheses.
Introduction
The synthesis of pyrazine derivatives often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Traditional methods can be time-consuming and may require harsh reaction conditions or expensive catalysts. The protocols outlined below describe one-pot methodologies that are simple, cost-effective, and adhere to the principles of green chemistry, providing high yields of the desired 2,3-diphenylpyrazine derivatives.
Data Summary
The following table summarizes the quantitative data for two distinct one-pot synthesis protocols for 2,3-diphenylpyrazine, allowing for easy comparison of their efficiency and reaction conditions.
| Protocol | Reactants | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) |
| 1: Green Synthesis | Benzil, Ethylene Diamine | Potassium tert-butoxide (t-BuOK) | Aqueous Methanol | 6-8 hours | Room Temperature | High (not specified) |
| 2: Conventional Synthesis | Benzil, o-Phenylenediamine | None | Ethanol | 30 minutes | 100°C (Hot Water Bath) | High (not specified) |
Experimental Protocols
Protocol 1: Green One-Pot Synthesis of 2,3-Diphenylpyrazine[1][2][3]
This protocol describes an environmentally benign method using a catalytic amount of base at room temperature.[1][2]
Materials:
-
Benzil (2 mmol)
-
Ethylene diamine (2 mmol)
-
Potassium tert-butoxide (t-BuOK) (0.08 mmol, 10 mg)
-
Aqueous Methanol (3 mL)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for elution)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.
-
Stir the solution with a magnetic stir bar until it becomes homogeneous.
-
To this solution, add 2 mmol of ethylene diamine followed by a catalytic amount of t-BuOK (10 mg, 0.08 mmol).[1][2]
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure 2,3-diphenylpyrazine.[1][2]
Protocol 2: Conventional One-Pot Synthesis of 2,3-Diphenylquinoxaline (a closely related derivative)[4]
This protocol demonstrates a rapid condensation reaction at an elevated temperature. Although the product is a quinoxaline, the methodology is directly applicable to the synthesis of 2,3-diphenylpyrazine by substituting o-phenylenediamine with ethylene diamine.
Materials:
-
Benzil (2.1 g)
-
o-Phenylenediamine (1.1 g)
-
Ethanol (18 mL total)
-
Distilled water
-
100 mL round-bottom flask
-
50 mL beaker
-
Glass stirring rod
-
Hot water bath
-
Ice bath
-
Filtration apparatus
Procedure:
-
Add 2.1 g of benzil to a 100 mL round-bottom flask, followed by 10 mL of ethanol.[3]
-
In a separate 50 mL beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of ethanol, swirling to dissolve.[3]
-
Place the flask containing the benzil solution in a hot water bath at 100°C and stir until the benzil is completely dissolved.[3]
-
Add the o-phenylenediamine solution to the hot benzil solution and mix well.[3]
-
Keep the reaction mixture in the hot water bath for 30 minutes.[3]
-
Remove the flask from the water bath and allow it to cool to room temperature.
-
Add a few milliliters of distilled water until a slight cloudiness persists.[3]
-
Place the flask in an ice bath for several minutes to facilitate crystallization of the product.[3]
-
Collect the crude product by gravity filtration.[3]
Visualizations
The following diagrams illustrate the general workflow and the logical relationship of the components in the one-pot synthesis of 2,3-diphenylpyrazine derivatives.
References
Experimental procedure for scaling up 5,6-Diphenylpyrazin-2-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scalable, and efficient protocol for the synthesis of 5,6-Diphenylpyrazin-2-ol, a key intermediate in the preparation of various pharmaceutical compounds, including prostacyclin (IP) receptor agonists.[1] The described method is a one-pot condensation reaction of benzil and glycinamide hydrochloride in an alkaline methanolic solution, consistently yielding a high-purity product. This document outlines the experimental procedure, presents quantitative data in a structured format, and includes a visual workflow diagram to ensure procedural clarity and reproducibility for researchers in drug discovery and development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of more complex molecules, such as Selexipag, a potent prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension.[2] The pyrazinone core is a common scaffold in a variety of biologically active molecules.[3][4] The method described herein is a robust and scalable procedure for producing this valuable intermediate.
Chemical Reaction
Experimental Protocol
This protocol is adapted from established literature procedures for a scaled-up synthesis.[2][5]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet/outlet
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Benzil (Reagent Grade)
-
Glycinamide hydrochloride (Reagent Grade)
-
Sodium hydroxide (NaOH), pellets or powder
-
Methanol (ACS Grade)
-
Hydrochloric acid (HCl), 12N
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
LC-MS for reaction monitoring
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask, add 500 mL of methanol.
-
Reagent Addition: Under a nitrogen atmosphere, sequentially add benzil (62.0 g, 0.29 mol), glycinamide hydrochloride (35.37 g, 0.32 mol), and sodium hydroxide (23.2 g, 0.58 mol) to the methanol with stirring.[2]
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by LC-MS until the starting materials are consumed.[1][2]
-
Cooling and Acidification: Once the reaction is complete, cool the reaction mixture to 0-5 °C using an ice bath. Slowly and dropwise, add 38 mL of 12N hydrochloric acid.[2] Stir the mixture at room temperature for 30 minutes.
-
Precipitation: To the acidic mixture, add 30 g of sodium bicarbonate and 350 mL of water to neutralize the excess acid and precipitate the product.[2]
-
Isolation and Washing: Collect the resulting solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with 20 mL of deionized water and 20 mL of methanol.[2]
-
Drying: Dry the collected white solid under vacuum to a constant weight to obtain this compound.
Data Presentation
| Parameter | Value | Reference |
| Benzil | 62.0 g (0.29 mol) | [2] |
| Glycinamide Hydrochloride | 35.37 g (0.32 mol) | [2] |
| Sodium Hydroxide | 23.2 g (0.58 mol) | [2] |
| Methanol | 500 mL | [2] |
| Reaction Temperature | Reflux (~65-70 °C) | [1][2] |
| Reaction Time | 3-4 hours | [1][2] |
| Product Yield | 65.5 g (91.1%) | [2] |
| Appearance | White Solid | [1][2] |
| Melting Point | 225-227 °C | [1][5] |
| Molecular Weight | 248.28 g/mol | [1] |
| ESI-MS (M+H)⁺ | 249.2 | [1] |
Safety Information
-
Benzil: May cause skin and eye irritation.
-
Glycinamide hydrochloride: May cause skin and eye irritation.
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
This compound: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
Conclusion
This application note details a reliable and scalable method for the synthesis of this compound. The procedure is straightforward, utilizes readily available starting materials, and provides a high yield of the desired product. This protocol is intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 18591-57-6 [chemicalbook.com]
- 3. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
Application of 5,6-Diphenylpyrazin-2-ol Moiety in Pulmonary Hypertension Research: Application Notes and Protocols Featuring Selexipag and its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary arterial pressure, leading to right ventricular failure and premature death.[1] A key therapeutic target in PH is the prostacyclin (PGI₂) pathway, which mediates vasodilation and inhibits vascular smooth muscle cell proliferation.[2] The chemical moiety 5,6-diphenylpyrazin-2-ol is a cornerstone of ACT-333679, the active metabolite of the oral prostacyclin IP receptor agonist, selexipag.[3] Selexipag is a significant advancement in PH therapy, offering an orally available treatment that selectively targets the prostacyclin pathway.[4][5] These application notes provide detailed protocols for researchers utilizing selexipag and its active metabolite in preclinical pulmonary hypertension research.
Mechanism of Action
Selexipag is a prodrug that is rapidly hydrolyzed by carboxylesterase 1 in the liver to its active metabolite, ACT-333679.[3] ACT-333679 is a potent and highly selective agonist for the prostacyclin receptor (IP receptor).[3][6] Binding of ACT-333679 to the IP receptor on pulmonary artery smooth muscle cells (PASMCs) activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Elevated cAMP leads to the activation of protein kinase A (PKA), resulting in vasodilation and inhibition of PASMC proliferation and extracellular matrix synthesis.[8][9] Notably, ACT-333679 displays partial agonism in receptor-proximal cAMP accumulation assays compared to prostacyclin analogs, which may contribute to its sustained efficacy and reduced desensitization-related activity.[8]
Application Notes
In Vitro Applications
The active metabolite of selexipag, ACT-333679, is a valuable tool for in vitro studies of pulmonary vascular biology. It can be used to investigate the molecular mechanisms underlying vasodilation and the inhibition of PASMC proliferation.
-
Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assays: ACT-333679 can be used to assess the anti-proliferative effects of IP receptor agonism on PASMCs isolated from healthy subjects or patients with pulmonary arterial hypertension (PAH).
-
cAMP Accumulation Assays: These assays can be employed to determine the potency and efficacy of ACT-333679 in stimulating the production of the second messenger cAMP in PASMCs.
-
Vasorelaxation Studies: The relaxant effect of ACT-333679 can be quantified in isolated pulmonary artery rings pre-contracted with agents like endothelin-1 or phenylephrine.[3]
In Vivo Applications
Selexipag is suitable for oral administration in preclinical animal models of pulmonary hypertension, allowing for the investigation of its therapeutic potential.
-
Monocrotaline (MCT)-Induced Pulmonary Hypertension Model: This widely used rat model develops PH following a single injection of monocrotaline. Selexipag can be administered to evaluate its effects on hemodynamic parameters and right ventricular hypertrophy.[1]
-
Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension Model: This model, which combines the administration of a VEGF receptor inhibitor with chronic hypoxia, more closely mimics the complex vascular lesions seen in human PAH.[1][10] Selexipag has been shown to be effective in this severe model of PH.
Quantitative Data Presentation
Table 1: In Vitro Efficacy of ACT-333679
| Parameter | Cell Type | Value | Reference |
| Cellular Relaxation (EC₅₀) | PASMC | 4.3 nM | [8] |
| Proliferation Inhibition (IC₅₀) | PASMC | 4.0 nM | [8] |
| Extracellular Matrix Synthesis Inhibition (IC₅₀) | PASMC | 8.3 nM | [8] |
| cAMP Accumulation (Eₘₐₓ) | PASMC | 56% (compared to iloprost) | [8] |
| β-Arrestin Recruitment (Eₘₐₓ) | 40% (compared to PGI₂ analogs) | [8] |
Table 2: In Vivo Efficacy of Selexipag in Preclinical Models
| Model | Species | Key Findings | Reference |
| Monocrotaline (MCT) | Rat | Selexipag evoked full relaxation of the pulmonary artery. | [3] |
| Sugen 5416/Hypoxia (SuHx) | Rat | Selexipag significantly improved hemodynamics and right ventricular hypertrophy at doses of 20-60 mg/kg/day. | [7] |
Table 3: Key Clinical Trial Data (GRIPHON Study)
| Parameter | Selexipag Group | Placebo Group | Hazard Ratio (99% CI) | Reference |
| Primary Composite Endpoint (Morbidity/Mortality) | 27.0% | 41.6% | 0.60 (0.46 to 0.78) | [11] |
| Death (up to study closure) | 100 patients | 105 patients | 0.97 (0.68 to 1.39) | [12] |
Experimental Protocols
Protocol 1: In Vitro PASMC Proliferation Assay
Objective: To determine the anti-proliferative effect of ACT-333679 on human pulmonary artery smooth muscle cells (hPASMCs).
Materials:
-
hPASMCs
-
Smooth muscle cell growth medium (SmGM-2)
-
Fetal bovine serum (FBS)
-
ACT-333679
-
[³H]Thymidine or other proliferation assay kit (e.g., MTS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed hPASMCs in 96-well plates at a density of 2 x 10⁴ cells/ml in SmGM-2 supplemented with 10% FBS and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the medium with serum-free SmGM-2 and incubate for 48 hours to synchronize the cells in a quiescent state.
-
Treatment: Replace the medium with fresh SmGM-2 containing a stimulant (e.g., 10% FBS or platelet-derived growth factor) and varying concentrations of ACT-333679 (e.g., 0.001 to 10,000 nM). Include a vehicle control group.
-
Incubation: Incubate the cells for 48-96 hours.
-
Proliferation Assessment:
-
[³H]Thymidine Incorporation: Add [³H]Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and measure the absorbance to determine cell viability, which correlates with cell number.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of ACT-333679 compared to the stimulated control. Determine the IC₅₀ value.
Protocol 2: In Vivo Sugen 5416/Hypoxia-Induced Pulmonary Hypertension in Rats
Objective: To induce a severe model of PAH in rats and evaluate the therapeutic efficacy of selexipag.
Materials:
-
Male Sprague-Dawley rats
-
Sugen 5416 (SU5416)
-
Vehicle for SU5416 (e.g., DMSO, saline)
-
Hypoxia chamber (10% O₂)
-
Selexipag
-
Equipment for hemodynamic measurements (pressure transducer, catheter)
-
Anesthetics
Procedure:
-
Acclimatization: Acclimatize rats to the facility for at least one week.
-
PAH Induction:
-
Treatment:
-
After the 3-week hypoxia period, return the rats to normoxia.
-
Randomly assign rats to receive daily oral gavage of either selexipag (e.g., 10 mg/kg/day) or vehicle for a specified duration (e.g., 2-4 weeks).
-
-
Hemodynamic Assessment:
-
At the end of the treatment period, anesthetize the rats.
-
Perform a right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
-
Tissue Collection and Analysis:
-
Euthanize the animals and excise the heart and lungs.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately to calculate the Fulton's Index (RV/LV+S ratio) as a measure of right ventricular hypertrophy.
-
Fix the lungs for histopathological analysis to assess pulmonary vascular remodeling.
-
-
Data Analysis: Compare the hemodynamic parameters, Fulton's Index, and vascular remodeling scores between the selexipag-treated and vehicle-treated groups.
Conclusion
The this compound moiety, as part of selexipag's active metabolite ACT-333679, represents a critical tool in the field of pulmonary hypertension research. Its high selectivity for the IP receptor provides a refined instrument for dissecting the prostacyclin signaling pathway both in vitro and in vivo. The detailed protocols and compiled data in these application notes offer a comprehensive resource for researchers aiming to leverage this compound to further understand the pathophysiology of pulmonary hypertension and to develop novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 3. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 4. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 5. phassociation.org [phassociation.org]
- 6. Selexipag, a selective prostacyclin receptor agonist in pulmonary arterial hypertension: a pharmacology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selexipag in Pulmonary Arterial Hypertension: Most Updated Evidence From Recent Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results - Clinical Review Report: Slexipag (Uptravi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In vitro Assays of Prostacyclin Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common in vitro assays used to characterize the activity of prostacyclin receptor (IP receptor) agonists. The protocols included are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction to the Prostacyclin Receptor
The prostacyclin receptor, also known as the IP receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis.[1] Its endogenous ligand, prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[2] Dysregulation of the PGI2 pathway is implicated in various cardiovascular diseases, making the IP receptor a key therapeutic target, particularly for pulmonary arterial hypertension (PAH).[2][3]
Upon agonist binding, the IP receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][4][5] Elevated intracellular cAMP levels activate protein kinase A (PKA), which mediates the downstream physiological effects.[1][4] While Gs coupling is the canonical signaling pathway, evidence also suggests potential coupling to Gq and Gi proteins in certain cellular contexts.[1]
This document outlines three key types of in vitro assays for assessing the activity of IP receptor agonists:
-
Radioligand Binding Assays: To determine the affinity of a compound for the IP receptor.
-
cAMP Accumulation Assays: To measure the functional consequence of receptor activation through the canonical Gs pathway.
-
β-Arrestin Recruitment Assays: To investigate G-protein independent signaling and potential for receptor desensitization.
Data Presentation: Quantitative Comparison of IP Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various known prostacyclin receptor agonists and antagonists. These values have been compiled from multiple studies and are intended for comparative purposes. The specific values may vary depending on the experimental conditions and cell system used.
Table 1: Binding Affinities (Ki) of IP Receptor Ligands
| Compound | Receptor Type | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Iloprost | Human IP | HEK293 | [³H]Iloprost | 3.9 | [6] |
| Treprostinil | Human IP | HEK293 | [³H]Iloprost | 32 | [6] |
| Beraprost | Human IP | CHO | [³H]Iloprost | 27 | Various |
| Selexipag (MRE-269) | Human IP | CHO | [³H]Iloprost | 20 | [3] |
| RO1138452 (Antagonist) | Human IP | CHO-K1 | [³H]Iloprost | 8.7 (pKi) | [7] |
| Compound A (Antagonist) | Rat IP | UMR-108 | - | ~10,000 (IC50) | [8] |
Table 2: Functional Potencies (EC50) of IP Receptor Agonists in cAMP Accumulation Assays
| Compound | Cell Line | EC50 (nM) | Reference |
| Iloprost | Human PASMC | 16 | [9] |
| Treprostinil | Human PASMC | 100 | [9] |
| Beraprost | Human PASMC | 126 | [9] |
| ACT-333679 (active metabolite of Selexipag) | Human PASMC | 214 | [9] |
| Iloprost | HEK293-hIP | 0.37 | [6] |
| Treprostinil | HEK293-hIP | 1.9 | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prostacyclin receptor antagonist inhibits the sensitized release of substance P from rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for cAMP Accumulation Assay Featuring IP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostaglandin I2 receptor, also known as the prostacyclin receptor or IP receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation and the inhibition of platelet aggregation.[1][2] The IP receptor is a member of the prostanoid receptor family and is encoded by the PTGIR gene.[1][3] Its activation by agonists like prostacyclin (PGI2) or its synthetic analogs triggers a signaling cascade that is of significant interest in drug discovery for cardiovascular diseases and other conditions involving pathological vasoconstriction.[1]
Upon agonist binding, the IP receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[2][4] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][5] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), leading to downstream cellular responses.[1][4] Therefore, measuring the accumulation of intracellular cAMP is a direct and reliable method to quantify the activation of the IP receptor by its agonists.[6]
These application notes provide a detailed protocol for a cAMP accumulation assay to characterize the activity of IP receptor agonists using a homogenous time-resolved fluorescence (HTRF)-based detection method.
IP Receptor Signaling Pathway
The activation of the IP receptor by an agonist initiates a well-defined signaling cascade, leading to the production of the second messenger cAMP.
References
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PTGIR prostaglandin I2 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells | MDPI [mdpi.com]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for the Use of 5,6-Diphenylpyrazin-2-ol's Active Metabolite in Human Pulmonary Artery Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of MRE-269, the active metabolite of the prodrug Selexipag, in studies involving human pulmonary artery smooth muscle cells (HPASMCs). Selexipag, which is structurally related to 5,6-Diphenylpyrazin-2-ol, is a potent and selective prostacyclin (IP) receptor agonist.[1][2][3] Its active form, MRE-269, has demonstrated significant anti-proliferative and vasorelaxant effects on HPASMCs, making it a key molecule in the research and development of therapies for pulmonary arterial hypertension (PAH).[1][4][5]
Pulmonary arterial hypertension is a progressive disease characterized by the excessive proliferation of HPASMCs, leading to vascular remodeling and increased pulmonary vascular resistance.[1][5] MRE-269 exerts its effects by binding to the IP receptor on HPASMCs, which stimulates the production of intracellular cyclic adenosine monophosphate (cAMP).[2][4][6] This increase in cAMP leads to a cascade of downstream signaling events that ultimately inhibit cell proliferation and promote vasodilation.[2][4]
These notes will detail the quantitative effects of MRE-269 on HPASMCs, provide detailed protocols for key experiments, and visualize the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of MRE-269 on human pulmonary artery smooth muscle cells.
Table 1: Anti-Proliferative and Relaxant Effects of MRE-269 on HPASMCs
| Parameter | Cell Type | Condition | Value | Reference |
| IC₅₀ (Inhibition of Proliferation) | HPASMCs from CTEPH patients | PDGF-induced proliferation | 0.07 µmol/L (95% CI, 0.03–0.20) | [1] |
| IC₅₀ (Inhibition of Proliferation) | Human PASMCs | - | 4.0 nM | [4] |
| EC₅₀ (Cellular Relaxation) | Human PASMCs | - | 4.3 nM | [4] |
| IC₅₀ (Inhibition of Extracellular Matrix Synthesis) | Human PASMCs | - | 8.3 nM | [4] |
| EC₅₀ (Membrane Hyperpolarization) | Human PASMCs | - | 32 nM | [2] |
CTEPH: Chronic Thromboembolic Pulmonary Hypertension; PDGF: Platelet-Derived Growth Factor.
Table 2: Receptor Binding and cAMP Accumulation
| Parameter | Receptor/Cell Type | Value | Reference |
| Kᵢ (Binding Affinity) | Human IP Receptor | 20 nM | [6] |
| cAMP Accumulation | Human PASMCs | Concentration-dependent increase | [6][7] |
Signaling Pathway
The primary mechanism of action of MRE-269 in HPASMCs is the activation of the prostacyclin (IP) receptor signaling pathway. This leads to an increase in intracellular cAMP, which in turn inhibits cell proliferation. Recent studies have also elucidated the role of downstream effectors such as DNA-binding protein inhibitor (ID) genes.[1][8]
Caption: Signaling pathway of MRE-269 in HPASMCs.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of MRE-269 on HPASMCs.
HPASMC Culture
A standardized cell culture protocol is crucial for reproducible results.
Caption: Workflow for HPASMC culture.
Protocol:
-
Cell Source: Obtain primary human pulmonary artery smooth muscle cells from a reputable commercial vendor or through proper institutional protocols.
-
Culture Medium: Culture cells in Smooth Muscle Growth Medium-2 (SmGM-2) supplemented with growth factors, 5% fetal bovine serum (FBS), and antibiotics.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, passage them using standard trypsinization techniques. Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.
-
Serum Starvation: Before treatment with MRE-269, serum-starve the cells for 24-48 hours in a basal medium containing a low percentage of FBS (e.g., 0.1%) to synchronize the cell cycle.[1]
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding: Seed serum-starved HPASMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Stimulation and Treatment: Induce proliferation by adding a growth factor such as platelet-derived growth factor (PDGF; e.g., 10 ng/mL).[1] Concurrently, treat the cells with various concentrations of MRE-269 (e.g., 0.01 µmol/L to 1 µmol/L) or vehicle control (e.g., 0.1% DMSO).[1]
-
BrdU Labeling: After a predetermined incubation period with MRE-269 (e.g., 24 hours), add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for an additional 2-4 hours.
-
Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Measurement: Add the substrate and measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA.
RNA Sequencing and Analysis
To identify global changes in gene expression in response to MRE-269 treatment.
Caption: Workflow for RNA sequencing analysis.
Protocol:
-
Cell Treatment: Treat serum-starved HPASMCs with MRE-269 (e.g., 1 µmol/L) or vehicle control in the presence of a pro-proliferative stimulus (e.g., PDGF) for 24 hours.[1]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, ensuring high purity and integrity (RIN > 9).[1]
-
Library Preparation: Prepare RNA sequencing libraries from the extracted RNA according to the manufacturer's protocol (e.g., NEBNext Ultra Directional RNA Library Prep Kit for Illumina).[1]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[1]
-
Bioinformatic Analysis: Perform quality control of the raw sequencing reads, align them to the human reference genome, and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by MRE-269 treatment.[1]
Real-Time Quantitative PCR (RT-qPCR)
To validate the expression changes of specific genes identified by RNA sequencing (e.g., ID1, ID3, Cyclin D1).
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated HPASMCs as described above and reverse transcribe it into complementary DNA (cDNA) using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to the target genes (e.g., ID1, ID3, Cyclin D1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers.
-
Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
The active metabolite of Selexipag, MRE-269, is a valuable tool for studying the pathophysiology of pulmonary arterial hypertension and for the development of novel therapeutics. Its potent anti-proliferative and vasorelaxant effects on HPASMCs are well-documented and are mediated through the prostacyclin (IP) receptor and subsequent cAMP signaling. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to further investigate the mechanisms and potential applications of this compound.
References
- 1. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Monocrotaline-Induced Pulmonary Hypertension Model in Rats for Drug Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The monocrotaline (MCT)-induced pulmonary hypertension (PH) model in rats is a widely utilized and well-characterized preclinical model for studying the pathophysiology of pulmonary arterial hypertension (PAH) and for evaluating the efficacy of novel therapeutic agents. A single subcutaneous injection of monocrotaline, a pyrrolizidine alkaloid from the plant Crotalaria spectabilis, induces endothelial injury in the pulmonary vasculature. This initial insult triggers a cascade of events including inflammation, vascular remodeling, and progressive increases in pulmonary arterial pressure, ultimately leading to right ventricular hypertrophy (RVH) and heart failure. This model recapitulates several key histopathological and hemodynamic features of human PAH, making it a valuable tool in drug discovery and development.
Pathophysiology Overview
Monocrotaline is metabolically activated in the liver to a reactive pyrrole derivative, which is then transported to the lungs.[1] This toxic metabolite primarily damages the pulmonary artery endothelial cells, leading to a cascade of events that drive the development of pulmonary hypertension.[1] The key pathological features include:
-
Endothelial Dysfunction: The initial injury to the endothelium disrupts its barrier function and normal homeostatic signaling.
-
Inflammation: The endothelial damage triggers an inflammatory response, with infiltration of mononuclear cells into the vessel wall.[2]
-
Vascular Remodeling: This is characterized by the proliferation of pulmonary artery smooth muscle cells (PASMCs), leading to medial hypertrophy and thickening of the vessel walls, which narrows the lumen of the pulmonary arteries.[1][2]
-
Increased Pulmonary Vascular Resistance (PVR): The narrowing of the pulmonary arteries leads to a significant increase in PVR.
-
Right Ventricular Hypertrophy (RVH) and Failure: The sustained increase in PVR imposes a chronic pressure overload on the right ventricle, causing it to hypertrophy in an attempt to compensate.[3] Over time, this compensatory mechanism fails, leading to right heart dysfunction and eventual failure.[3]
Key Signaling Pathways
Several signaling pathways are implicated in the pathogenesis of MCT-induced pulmonary hypertension. Understanding these pathways is crucial for identifying and testing novel therapeutic targets.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway plays a critical role in the vascular remodeling observed in pulmonary hypertension.[2][4][5] In the context of MCT-induced PH, there is an upregulation of TGF-β signaling, which promotes the proliferation of pulmonary artery smooth muscle cells and contributes to the thickening of the vessel walls.[4][6][7] The canonical pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad2/3, which then translocates to the nucleus to regulate gene expression.
Calcium-Sensing Receptor (CaSR) Signaling
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that has been shown to be upregulated in the pulmonary arteries of rats with MCT-induced PH.[8][9] Activation of CaSR by extracellular calcium leads to an increase in intracellular calcium concentration ([Ca2+]i) in pulmonary artery smooth muscle cells.[1][8][10] This elevation in intracellular calcium contributes to vasoconstriction and promotes the proliferation of PASMCs, further exacerbating vascular remodeling.[1][10][11]
Experimental Workflow for Drug Testing
A typical workflow for evaluating a test compound in the MCT-induced PH model involves several key stages, from model induction to terminal data collection.
Experimental Protocols
Induction of Pulmonary Hypertension with Monocrotaline
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
Monocrotaline (MCT) powder
-
0.5 N HCl
-
0.5 N NaOH
-
Sterile water for injection
-
Sterile syringes and needles
Protocol:
-
Prepare the MCT solution: Dissolve MCT powder in 0.5 N HCl to a concentration of 200 mg/mL.
-
Neutralize the solution to a pH of 7.4 with 0.5 N NaOH.
-
Dilute the neutralized solution with sterile water to a final concentration of 60 mg/mL.[12]
-
Administer a single subcutaneous (s.c.) injection of MCT at a dose of 60 mg/kg body weight to each rat.[6][12][13][14]
-
House the animals under standard laboratory conditions and monitor their health daily. The development of significant pulmonary hypertension typically occurs within 3 to 4 weeks.[15][16]
Right Heart Catheterization for RVSP Measurement
Materials:
-
Anesthetized rat
-
Pressure transducer and recording system (e.g., PowerLab)
-
Catheter (e.g., Millar Mikro-Tip)
-
Surgical instruments for exposing the jugular vein
Protocol:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline incision in the neck to expose the right external jugular vein.
-
Carefully dissect the vein and place sutures loosely around it for temporary occlusion.
-
Make a small incision in the vein and insert the pressure catheter.
-
Advance the catheter through the right atrium and into the right ventricle. The position of the catheter can be confirmed by observing the characteristic pressure waveform on the recording system.
-
Once in the right ventricle, allow the pressure signal to stabilize and then record the right ventricular systolic pressure (RVSP).
-
After recording, carefully withdraw the catheter.
Assessment of Right Ventricular Hypertrophy (Fulton Index)
Materials:
-
Euthanized rat
-
Surgical scissors and forceps
-
Analytical balance
Protocol:
-
Following euthanasia, excise the heart and lungs.[6]
-
Carefully dissect the heart from the lungs and blot it dry.
-
Separate the atria and great vessels from the ventricles.
-
Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).[6]
-
Weigh the RV and the LV+S separately on an analytical balance.[6]
-
Calculate the Fulton Index as the ratio of the weight of the right ventricle to the weight of the left ventricle plus the septum (RV / (LV+S)).[6] An increase in the Fulton Index is indicative of right ventricular hypertrophy.[17]
Histological Analysis of Pulmonary Arteries
Materials:
-
Formalin-fixed lung tissue
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
Protocol:
-
After euthanasia, perfuse the lungs with saline followed by 10% neutral buffered formalin.
-
Excise the lungs and immerse them in 10% formalin for at least 24 hours for fixation.[12]
-
Process the fixed lung tissue and embed it in paraffin.[12]
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology of the pulmonary arteries.[3][12][18][19]
-
Examine the stained sections under a microscope to assess pulmonary artery wall thickness and vessel occlusion.
-
Quantify the medial wall thickness as a percentage of the total vessel diameter.
Data Presentation
The following tables summarize typical quantitative data obtained from the monocrotaline-induced pulmonary hypertension model in rats. These values can serve as a reference for researchers when evaluating the efficacy of test compounds.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters
| Parameter | Control Group | MCT-Treated Group (4 weeks) | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~20-25 | ~40-60 | [12][13] |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | ~15-20 | ~35-45 | [12][15] |
| Fulton Index (RV / (LV+S)) | ~0.25 | ~0.50-0.60 | [12][17] |
Table 2: Histomorphometric Analysis of Pulmonary Arteries
| Parameter | Control Group | MCT-Treated Group (4 weeks) | Reference |
| Medial Wall Thickness (%) | ~15-20 | ~30-40 | [19] |
| Vessel Occlusion (%) | Minimal | Significant increase | [12] |
Conclusion
The monocrotaline-induced pulmonary hypertension model in rats is a robust and reproducible tool for investigating the pathogenesis of PAH and for the preclinical evaluation of potential therapeutics. By following standardized protocols for model induction and assessment, researchers can obtain reliable and comparable data to advance the development of new treatments for this devastating disease. The detailed protocols and expected quantitative outcomes provided in these application notes serve as a comprehensive guide for scientists in the field.
References
- 1. Calcium-sensing receptor in the development and treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the TGF-β signaling pathway for resolution of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Ca2+ -sensing receptor rescues pulmonary hypertension in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium sensing receptor: A promising therapeutic target in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Calcium-Sensing Receptor Regulates Cytosolic [Ca2+] and Plays a Major Role in the Development of Pulmonary Hypertension [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 16. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Selexipag and Its Impurities
References
- 1. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 2. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin facilitates vascular smooth muscle cell phenotypic transformation via activating TP receptors when IP receptors are deficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Prostacyclin Pathway with Selexipag in Patients with Pulmonary Arterial Hypertension Receiving Double Combination Therapy: Insights from the Randomized Controlled GRIPHON Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells [mdpi.com]
- 9. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
Application Note: Characterization of 5,6-Diphenylpyrazin-2-ol in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Diphenylpyrazin-2-ol is a heterocyclic organic compound that serves as a key pharmaceutical intermediate.[1] It is notably identified as a synthetic precursor and potential impurity in the manufacturing of Selexipag, a prostacyclin receptor agonist used to treat pulmonary arterial hypertension.[2][3][4][5] Given its role and potential presence in final drug products, rigorous characterization of this compound is critical for ensuring pharmaceutical quality, safety, and efficacy.
This compound is a light yellow crystalline powder and is almost insoluble in water, which presents challenges for analytical method development, particularly for dissolution testing.[5] This application note provides detailed protocols for the identification, quantification, and dissolution profiling of this compound in pharmaceutical formulations using modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior in various matrices.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O | [1][4] |
| Molar Mass | 248.28 g/mol | [1] |
| Melting Point | 225-227 °C | [1] |
| Appearance | Light yellow crystalline powder / Solid | [5] |
| pKa | 10.55 ± 0.60 (Predicted) | [1] |
| Water Solubility | Almost insoluble | [5] |
| LogP | 3.10 (Predicted) | [6] |
Table 1: Physicochemical Properties of this compound
Protocol: Identification and Purity Determination by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for quantifying this compound and assessing its purity in bulk form and pharmaceutical formulations.[5] The following protocol is a starting point and should be validated according to ICH guidelines.
1.1 Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl phase (e.g., Supelco Ascentis® Express), 100 x 4.6 mm, 2.7 µm particle size.[5]
-
Mobile Phase: Acetonitrile and Water (60:40, v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 1 µL.[5]
-
Detection Wavelength: 204 nm.[5]
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to obtain a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate further with the diluent to achieve a final concentration within the calibration range.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time and peak area are used for identification and quantification, respectively.
1.2 Data Presentation
Method validation data should be summarized as shown in Table 2.
| Validation Parameter | Specification | Observed Value |
| Linearity (r²) | ≥ 0.999 | (e.g., 0.9995) |
| Range | (e.g., 1-100 µg/mL) | (e.g., 1-100 µg/mL) |
| Limit of Detection (LOD) | Report Value | (e.g., 0.2 µg/mL) |
| Limit of Quantification (LOQ) | Report Value | (e.g., 0.6 µg/mL) |
| Precision (%RSD) | ≤ 2.0% | (e.g., < 1.5%) |
| Accuracy (% Recovery) | 98.0% - 102.0% | (e.g., 99.5%) |
Table 2: Summary of HPLC Method Validation Parameters (Hypothetical Data)
1.3 Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol: Structural Confirmation by Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for unambiguous identification and structural confirmation. The synthesis of this compound is often monitored by LC-MS, confirming its utility.[1][3]
2.1 Experimental Protocol
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Section 1.1 to ensure analyte separation prior to MS detection.
-
MS Conditions (ESI Positive Mode):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Scan Range: m/z 50 - 500.
-
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 10 µg/mL using the diluent from the HPLC method.
-
Analysis: Infuse the sample into the ESI source. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 249.2.[1]
2.2 Workflow Diagram
Caption: Workflow for structural confirmation by LC-MS.
Protocol: Dissolution Testing
Due to its poor water solubility, developing a meaningful dissolution method for this compound requires careful consideration of the dissolution medium.[5][7][8][9] The goal is to ensure the method can discriminate between different formulation performances.
3.1 Experimental Protocol
-
Instrumentation: USP Apparatus 2 (Paddle).
-
Dissolution Conditions:
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter each sample immediately through a suitable filter.
-
-
Analysis: Analyze the filtered samples for the concentration of this compound using the validated HPLC method described in Section 1.0.
3.2 Data Presentation
The results are typically presented as a dissolution profile, plotting the percentage of drug released against time.
| Time (minutes) | % Drug Released (Mean ± SD, n=6) |
| 0 | 0 |
| 10 | (e.g., 35 ± 4) |
| 20 | (e.g., 58 ± 5) |
| 30 | (e.g., 75 ± 6) |
| 45 | (e.g., 88 ± 4) |
| 60 | (e.g., 96 ± 3) |
Table 3: Example Dissolution Profile Data for a Hypothetical Formulation
3.3 Workflow Diagram
Caption: Workflow for dissolution testing of pharmaceutical formulations.
Biological Context: Prostacyclin Receptor Signaling
This compound is an intermediate for Selexipag, a prostacyclin (IP) receptor agonist.[2][3][5] Understanding the target pathway provides context for the importance of controlling this related substance. The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to vasodilation and inhibition of platelet aggregation.
4.1 Signaling Pathway Diagram
Caption: Simplified prostacyclin (IP) receptor signaling pathway.
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 18591-57-6 [chemicalbook.com]
- 4. CAS 18591-57-6: 5,6-diphenylpyrazin-2(1H)-one | CymitQuimica [cymitquimica.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. This compound | CAS#:18591-57-6 | Chemsrc [chemsrc.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. [PDF] Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective | Semantic Scholar [semanticscholar.org]
- 10. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: 5,6-Diphenylpyrazin-2-ol in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diphenylpyrazin-2-ol is a heterocyclic compound that serves as a key intermediate in the synthesis of potent pharmaceutical agents. Its rigid diphenylpyrazine core makes it an attractive scaffold for structure-activity relationship (SAR) studies, particularly in the development of receptor agonists and antagonists. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in SAR studies, with a focus on the development of prostacyclin (IP) receptor agonists. Selexipag, a potent and selective IP receptor agonist approved for the treatment of pulmonary arterial hypertension (PAH), features the 5,6-diphenylpyrazine moiety, highlighting the therapeutic potential of this chemical class. These notes will guide researchers in synthesizing analogs, evaluating their biological activity, and understanding the structural requirements for potent and selective IP receptor modulation.
Core Applications
-
Scaffold for SAR Studies: this compound provides a foundational structure for the systematic modification of substituents to explore their impact on biological activity.
-
Intermediate for Prostacyclin (IP) Receptor Agonists: This compound is a crucial building block in the synthesis of Selexipag and its analogs, which are effective in treating vascular disorders.[1]
-
Tool for Investigating Receptor-Ligand Interactions: Analogs derived from this compound can be used to probe the binding pocket of the IP receptor and elucidate key interactions that govern agonist activity.
Data Presentation: Structure-Activity Relationship of 5,6-Diphenylpyrazine Analogs as IP Receptor Agonists
The following table summarizes the SAR of a series of 2-amino-5,6-diphenylpyrazine derivatives, which are structurally analogous to derivatives of this compound. The data illustrates the effect of modifying the linker chain length between the pyrazine core and a terminal carboxylic acid group on the inhibitory activity of ADP-induced human platelet aggregation, a functional measure of IP receptor agonism.
| Compound ID | Linker (n) | IC50 (µM) for Inhibition of Platelet Aggregation |
| 4a | 4 | 1.0 |
| 4b | 6 | 0.3 |
| 4c | 5 | 1.5 |
| 4d | 7 | >10 |
Data adapted from the Journal of Medicinal Chemistry, detailing the discovery of Selexipag.
Interpretation of SAR Data: The data indicates that the length of the alkyl linker is critical for potent IP receptor agonism. A hexamethylene linker (n=6) in compound 4b provided the optimal length, resulting in the most potent inhibition of platelet aggregation with an IC50 of 0.3 µM. Both shorter (n=4 and 5) and longer (n=7) linkers led to a decrease in activity, demonstrating a clear structure-activity relationship. This suggests a specific spatial requirement within the IP receptor binding site for optimal interaction with the terminal carboxylic acid group.
Experimental Protocols
Synthesis of this compound
This protocol describes a general one-step synthesis of this compound from commercially available starting materials.
Materials:
-
Benzil
-
Glycinamide hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
12N Hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Nitrogen gas supply
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
LC-MS for reaction monitoring
Procedure:
-
Under a nitrogen atmosphere, add benzil (1.0 eq), glycinamide hydrochloride (1.2 eq), and sodium hydroxide (2.4 eq) to a reaction flask containing methanol.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add 12N HCl dropwise to the cooled solution, followed by stirring at room temperature for 30 minutes.
-
Add sodium bicarbonate and water to the reaction mixture to neutralize the excess acid and precipitate the product.
-
Collect the solid product by filtration, washing sequentially with water and methanol.
-
Dry the solid under vacuum to yield this compound as a white solid.
ADP-Induced Human Platelet Aggregation Assay
This assay is a functional method to determine the potency of 5,6-diphenylpyrazine derivatives as IP receptor agonists by measuring their ability to inhibit platelet aggregation induced by Adenosine Diphosphate (ADP).
Materials:
-
Whole blood from healthy, fasting human donors
-
3.2% Sodium Citrate Vacutainer tubes
-
Adenosine Diphosphate (ADP)
-
Test compounds (derivatives of this compound)
-
Phosphate-Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into 3.2% sodium citrate tubes.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (supernatant).
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP (supernatant).
Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette.
-
Set the baseline of the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a designated time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.
-
Determine the IC50 value by testing a range of compound concentrations and fitting the data to a dose-response curve.
Intracellular cAMP Accumulation Assay
This assay directly measures the activation of the Gs-protein coupled IP receptor by quantifying the increase in the second messenger, cyclic adenosine monophosphate (cAMP).
Materials:
-
CHO-K1 cells stably expressing the human IP receptor
-
Cell culture medium and supplements
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Test compounds (derivatives of this compound)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Seed the IP receptor-expressing CHO-K1 cells in a multi-well plate and grow to a suitable confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor for 15-30 minutes to prevent the degradation of cAMP.
-
Stimulate the cells with various concentrations of the test compounds or a known IP receptor agonist (positive control) for 10-15 minutes.
-
Aspirate the medium and lyse the cells with the lysis buffer provided in the cAMP assay kit.
-
Determine the intracellular cAMP concentration in the cell lysates using a competitive ELISA or a similar detection method as per the manufacturer's protocol.
-
Normalize the cAMP levels to the total protein concentration in each sample.
-
Calculate the EC50 value for each compound by plotting the cAMP concentration against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Signaling pathway of a 5,6-diphenylpyrazine-based IP receptor agonist.
Caption: Workflow for SAR studies using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Diphenylpyrazin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5,6-Diphenylpyrazin-2-ol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and effective method is the condensation reaction between benzil and glycinamide hydrochloride in the presence of a base.[1][2] This one-pot synthesis is straightforward and generally provides good yields.
Q2: My reaction has resulted in a very low yield. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Common causes include incomplete reaction, suboptimal reaction conditions, and the formation of side products. To improve the yield, you can try extending the reaction time, increasing the reaction temperature, or screening different solvents and bases. Ensuring proper mixing is also crucial.
Q3: The crude product has a distinct brownish or yellowish color. How can this color be removed?
A3: Colored impurities are common in this synthesis, especially with prolonged reaction times or higher temperatures.[3] These can often be removed by recrystallization from a suitable solvent. For persistent color, treatment with activated carbon during the recrystallization process is effective.[4] In some cases, a secondary purification step, such as column chromatography, may be necessary.
Q4: After running a TLC of my reaction mixture, I see multiple spots. What could these be?
A4: Multiple spots on a TLC plate indicate the presence of unreacted starting materials, the desired product, and potentially one or more side products. The starting materials, benzil and glycinamide, will have different Rf values than the more conjugated pyrazinone product. Additional spots could be due to intermediates that have not fully cyclized or side-products from self-condensation or degradation. Co-spotting with your starting materials is a good way to identify which spots correspond to reactants.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction conditions (temperature, solvent, base); Formation of side products. | Extend reaction time and monitor by TLC; Increase reaction temperature in increments; Screen different solvents (e.g., ethanol, isopropanol) and bases (e.g., KOH, NaOEt); Ensure efficient stirring. |
| Product is an Oil or Fails to Crystallize | Presence of impurities inhibiting crystallization; Solution is not saturated. | Purify the crude product by column chromatography before recrystallization; Concentrate the recrystallization solution by boiling off some solvent; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal of pure product. |
| Multiple Spots on TLC After Reaction | Incomplete reaction; Presence of side products or intermediates. | Confirm the identity of the product spot using a standard; If starting material is present, continue the reaction; If side products are observed, purification by column chromatography or recrystallization will be necessary. Consider optimizing reaction conditions to minimize side product formation. |
| Product is Colored (Yellow/Brown) | Formation of colored impurities, possibly from degradation or side reactions at elevated temperatures. | Recrystallize the crude product from a suitable solvent; Add activated carbon to the hot solution during recrystallization and filter while hot; Purify by column chromatography. |
Data Presentation
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Variation | Effect on Yield | Notes |
| Reaction Time | Insufficient | Low | Monitor reaction progress by TLC to ensure completion. |
| Optimal (e.g., 3-4 hours) | High | As reported in literature protocols.[1][2] | |
| Excessive | May Decrease | Can lead to the formation of degradation products and colored impurities.[3] | |
| Temperature | Too Low | Low / Slow Reaction | The reaction may not proceed to completion. |
| Reflux in Methanol (~65°C) | High | Optimal temperature for the condensation reaction.[1][2] | |
| Too High | May Decrease | Can promote side reactions and decomposition. | |
| Base | Insufficient | Low | Incomplete deprotonation of glycinamide. |
| Stoichiometric Excess (e.g., 2.4 eq) | High | Ensures complete reaction.[2] | |
| Different Bases (NaOH, KOH, etc.) | Varies | The choice of base can impact the reaction rate and yield. |
Table 2: Comparison of Reported Yields
| Reactants | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Benzil, Glycinamide HCl | Methanol | NaOH | 3-4 hours | 91.1 | [1] |
| Benzil, Glycinamide HCl | Methanol | NaOH | 3-4 hours | 88.7 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures with high reported yields.[1][2]
Materials:
-
Benzil
-
Glycinamide hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol, benzil (1.0 eq), and glycinamide hydrochloride (1.1-1.2 eq).
-
Stir the mixture to dissolve the solids.
-
Slowly add a solution of sodium hydroxide (2.2-2.4 eq) in methanol.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to 0-5°C.
-
Slowly add concentrated hydrochloric acid to neutralize the excess base and precipitate the product.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium bicarbonate and water to the mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with cold methanol.
-
Dry the product under vacuum to obtain this compound as a solid.
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then bring it back to a boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals to obtain pure this compound.
Visualizations
References
Technical Support Center: Diphenylpyrazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diphenylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,3-diphenylpyrazine?
The most prevalent and established method for synthesizing 2,3-diphenylpyrazine is the condensation reaction between benzil (an α-dicarbonyl compound) and ethylenediamine (a 1,2-diamine). This reaction proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic diphenylpyrazine product.
Q2: My diphenylpyrazine synthesis is resulting in a low yield. What are the common causes?
Low yields in diphenylpyrazine synthesis can be attributed to several factors:
-
Incomplete Reaction: The initial condensation or the subsequent oxidation step may not have gone to completion.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction's efficiency.
-
Side Product Formation: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product.
-
Product Degradation: Diphenylpyrazine or its intermediates can be sensitive to harsh reaction or workup conditions, such as high temperatures or extreme pH.
-
Inefficient Purification: Product loss can occur during extraction, chromatography, or recrystallization steps.
Q3: I am observing a significant amount of a major byproduct. What is it likely to be?
The most common side product in diphenylpyrazine synthesis is 2,3-diphenyl-5,6-dihydropyrazine . This occurs when the dihydropyrazine intermediate formed during the initial condensation is not fully oxidized to the final aromatic pyrazine.
Q4: My reaction mixture has turned dark brown or black. What is the likely cause?
A dark coloration of the reaction mixture often indicates polymerization or degradation of the starting materials or the product. This can be triggered by:
-
Excessive Heat: Overheating the reaction can lead to decomposition and the formation of complex, high-molecular-weight byproducts.
-
Air Oxidation: Some reaction intermediates may be sensitive to air oxidation, leading to complex side reactions and discoloration.
-
Presence of Impurities: Impurities in the starting materials, particularly in benzil, can act as catalysts for polymerization or other side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Diphenylpyrazine | Incomplete oxidation of the dihydropyrazine intermediate. | - Increase the reaction time for the oxidation step.- Use a more efficient oxidizing agent (e.g., copper(II) salts, manganese dioxide, or air/oxygen with a catalyst).- Optimize the temperature for the oxidation reaction. |
| Suboptimal condensation reaction conditions. | - Screen different solvents (e.g., ethanol, methanol, acetic acid).- Adjust the reaction temperature. Condensation can often be performed at room temperature or with gentle heating. | |
| Product loss during workup. | - Perform multiple extractions with a suitable organic solvent.- Optimize the recrystallization solvent system to maximize recovery. | |
| Presence of 2,3-diphenyl-5,6-dihydropyrazine | Inefficient oxidation. | - As above, improve the oxidation conditions by adjusting the oxidant, reaction time, or temperature.- Monitor the reaction by TLC or GC-MS to ensure complete conversion of the intermediate. |
| Formation of Dark Polymeric Byproducts | High reaction temperature. | - Lower the reaction temperature. Perform the condensation and oxidation at the lowest effective temperatures.- Consider a stepwise approach where the condensation is completed before initiating the oxidation under milder conditions. |
| Impure starting materials. | - Use high-purity benzil and ethylenediamine. Recrystallize benzil if necessary. | |
| Difficulty in Purifying the Final Product | Co-elution of impurities during column chromatography. | - Adjust the polarity of the eluent system. A gradient elution may be necessary for better separation.- Consider using a different stationary phase for chromatography. |
| Formation of isomeric or structurally similar byproducts. | - While less common in this specific synthesis, ensure the correct starting materials are used to avoid regioisomers. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylpyrazine from Benzil and Ethylenediamine
This protocol outlines a general procedure for the synthesis of 2,3-diphenylpyrazine.
Materials:
-
Benzil
-
Ethylenediamine
-
Ethanol (or other suitable solvent)
-
Oxidizing agent (e.g., Copper(II) acetate, Manganese dioxide, or bubbling air/oxygen)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Condensation:
-
Dissolve benzil in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an equimolar amount of ethylenediamine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the formation of the 2,3-diphenyl-5,6-dihydropyrazine intermediate by Thin Layer Chromatography (TLC).
-
-
Oxidation:
-
Once the condensation is complete, add the chosen oxidizing agent to the reaction mixture.
-
If using air or oxygen, bubble the gas through the reaction mixture, potentially in the presence of a catalyst.
-
Heat the mixture to reflux and continue to monitor the reaction by TLC until the dihydropyrazine intermediate is no longer visible.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts from the oxidant) is present, filter the mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure 2,3-diphenylpyrazine and evaporate the solvent.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Quantitative Data from a Diphenylpyrazine Derivative Synthesis
The following table presents data from a patented synthesis of a diphenylpyrazine derivative, illustrating typical yields and purity that can be achieved under optimized conditions.[1]
| Step | Reactants | Product | Yield | Purity (by HPLC) |
| 1 | Benzil, Glycinamide Hydrochloride | 5,6-diphenylpyrazin-2(1H)-one | - | 99.31% |
| 2 | 5,6-diphenylpyrazin-2(1H)-one, POCl₃ | 5-Chloro-2,3-diphenylpyrazine | ~89% | - |
| 3 | 5-Chloro-2,3-diphenylpyrazine, Isopropylamine | N-isopropyl-5,6-diphenylpyrazin-2-amine | ~73% | - |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields in diphenylpyrazine synthesis.
Signaling Pathway of Diphenylpyrazine Formation and Side Product
Caption: Reaction pathway for diphenylpyrazine synthesis and the formation of the dihydropyrazine side product.
References
Technical Support Center: Purification of 5,6-Diphenylpyrazin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5,6-Diphenylpyrazin-2-ol by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the chosen solvent, even with heating.
| Possible Cause | Suggested Solution |
| Inappropriate solvent selection. | The polarity of the solvent may be too different from that of this compound. Consult the solvent selection table below and consider a solvent with a different polarity. |
| Insufficient solvent volume. | Gradually add more solvent in small portions while heating and stirring until the compound dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield. |
| Low-quality or impure starting material. | Insoluble impurities may be present. If the bulk of the material has dissolved, consider hot filtration to remove the insoluble matter before allowing the solution to cool. |
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow the solution to cool more slowly. |
| The cooling rate is too rapid. | Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling. |
| High concentration of impurities. | Impurities can lower the melting point of the compound, leading to oiling out. Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| Inappropriate solvent system. | For mixed solvent systems, you may have too much of the "good" solvent. Add a small amount of the "poor" solvent to the heated solution to induce cloudiness, then add a drop or two of the "good" solvent to redissolve, and then allow to cool slowly. |
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Reduce the volume of the solvent by gentle heating or under a stream of inert gas, then allow the solution to cool again. Be careful not to evaporate to dryness. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a seed crystal of pure this compound if available. |
| The solution was not sufficiently cooled. | If crystals do not form at room temperature, cool the flask in an ice bath. |
Problem: The recrystallization yield is low.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | A significant amount of the compound may remain in the mother liquor. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first. |
| Premature crystallization during hot filtration. | To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. Adding a small excess of solvent before filtration can also help. |
| Incomplete precipitation. | Ensure the solution has been thoroughly cooled for a sufficient amount of time to allow for maximum crystal formation. |
Problem: The purified compound is still impure.
| Possible Cause | Suggested Solution |
| Crystallization occurred too quickly. | Rapid crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of well-defined, pure crystals. |
| The chosen solvent is not effective at excluding the specific impurity. | Try a different recrystallization solvent or a solvent system. Sometimes, a series of recrystallizations from different solvents is necessary. |
| The impurity has very similar solubility properties to the desired compound. | In this case, another purification technique, such as column chromatography, may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as bibenzoyl and aminoacetamide hydrochloride, as well as side-products from the synthesis. The presence of these impurities can affect the crystallization process.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the purification of structurally similar compounds like Selexipag intermediates, promising solvents to screen include ethanol, methanol, isopropyl acetate, and acetonitrile/water mixtures. A systematic solvent screening is recommended.
Q3: How can I perform a small-scale solvent screening for recrystallization?
A3: Place a small amount of your crude this compound (around 10-20 mg) into several test tubes. To each tube, add a different solvent dropwise at room temperature to check for solubility. If the compound is insoluble, heat the tube and continue adding the solvent dropwise until the solid dissolves. Then, allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
Q4: Is it better to use a single solvent or a mixed solvent system?
A4: A single solvent is often preferred for its simplicity. However, if a single solvent that meets all the criteria for a good recrystallization solvent cannot be found, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be very effective.
Q5: How do I know if my purified this compound is pure?
A5: The purity of the recrystallized product can be assessed by several methods. A sharp melting point that is close to the literature value (approximately 225-227 °C) is a good indicator of purity.[1] Spectroscopic techniques such as NMR and FT-IR can confirm the structure and identify the presence of impurities. Chromatographic methods like TLC or HPLC can provide a quantitative measure of purity.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O | [1] |
| Molecular Weight | 248.28 g/mol | [1] |
| Melting Point | 225-227 °C | [1] |
| Appearance | White solid | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent and volumes will need to be determined empirically.
1. Solvent Selection:
-
Based on data from related compounds, consider the following solvents for screening: ethanol, methanol, isopropyl acetate, acetonitrile, and mixtures with water or n-heptane.
-
Perform a small-scale solvent test as described in the FAQs to identify a suitable solvent or solvent system. The ideal solvent will dissolve the crude product when hot but not when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to maximize the yield.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated flask.
4. Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
6. Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Analyze the product by TLC, HPLC, or NMR to confirm its purity and identity.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Troubleshooting low yield in the synthesis of pyrazine derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the synthesis of pyrazine derivatives, with a particular focus on addressing the common issue of low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in my pyrazine synthesis?
A1: Low yields in pyrazine synthesis can be attributed to several factors, often related to reaction conditions and the purity of starting materials.[1] Key areas to investigate include:
-
Incomplete Reactions: The initial condensation or the final cyclization steps may not proceed to completion. This can be addressed by extending the reaction time or increasing the temperature.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, catalyst, and temperature is critical and can significantly impact the yield.[2] For instance, in certain gas-phase reactions, temperatures below 300°C can lead to incomplete dehydrogenation, resulting in piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring to break down.[3][4]
-
Side Reactions: The formation of unwanted side products, such as imidazoles, can consume starting materials and reduce the yield of the desired pyrazine derivative.[2][5] The purity of reactants is crucial, as impurities can lead to these side reactions.[1]
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[2] Overly acidic or basic conditions during purification should be avoided if the product is known to be sensitive.[2]
-
Starting Material Quality: The purity of the starting materials, such as 1,2-diamines and α-dicarbonyl compounds, is essential. Impurities can interfere with the reaction and lead to the formation of byproducts.[1][3]
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
A2: Byproduct formation is a common challenge in pyrazine synthesis. Depending on the synthetic route, you may encounter different types of impurities.
-
Piperazine Derivatives: In syntheses that involve a dehydrogenation step, incomplete oxidation of the dihydropyrazine intermediate can lead to the formation of piperazines.[3]
-
Imidazole Derivatives: When using certain starting materials, particularly in Maillard-type reactions, imidazole derivatives can form as byproducts.[5]
-
Solution: Purification methods like column chromatography on silica gel can be effective in separating pyrazines from more polar imidazole byproducts.[5][8] The choice of extraction solvent is also important; hexane has been shown to selectively extract pyrazines while leaving imidazoles behind in the aqueous layer, whereas solvents like MTBE or ethyl acetate may co-extract imidazoles.[5]
-
Q3: How do I choose the right synthetic methodology for my target pyrazine?
A3: The selection of a synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.[6] The three most common classical methods are:
-
Staedel-Rugheimer Synthesis: This method involves the reaction of an α-halo ketone with ammonia.[6] It is a foundational method but can sometimes suffer from harsh conditions.[9]
-
Gutknecht Synthesis: This is a versatile method that relies on the self-condensation of α-amino ketones, which are often generated in situ.[6]
-
Condensation of 1,2-Diamines with α-Dicarbonyls: This is a general and often high-yielding approach for preparing a wide variety of symmetrically and unsymmetrically substituted pyrazines.[6]
A comparative summary of these methods is provided in the data tables section.
Troubleshooting Workflow
This decision tree provides a logical workflow for troubleshooting low yields in pyrazine synthesis.
Quantitative Data Summary
The following tables summarize quantitative data on how reaction parameters and choice of methodology can influence the outcome of pyrazine synthesis.
Table 1: Effect of Reaction Conditions on the Yield of 2,5-Diphenylpyrazine [10]
| Entry | Base (3 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KH | Toluene | 150 | 24 | 99 |
| 2 | KH | THF | 150 | 24 | 90 |
| 3 | KH | 1,4-Dioxane | 150 | 24 | 95 |
| 4 | KH | Toluene | 125 | 24 | >99 |
| 5 | tBuOK | Toluene | 150 | 24 | 15 |
| 6 | NaOMe | Toluene | 150 | 24 | 10 |
| Reaction Conditions: 2-phenylglycinol (0.5 mmol), Mn-based catalyst (2 mol %).[10] |
Table 2: Comparison of Classical Pyrazine Synthesis Methodologies [6]
| Synthesis Method | Starting Materials | Product Scope | Typical Yield | Advantages | Limitations |
| Staedel-Rugheimer | α-Halo Ketones, Ammonia | Symmetrically substituted pyrazines | Moderate to Good | Well-established, straightforward | Can require harsh conditions, lachrymatory starting materials.[9] |
| Gutknecht | α-Amino Ketones (often from isonitroso ketones) | Symmetrically and unsymmetrically substituted pyrazines | Good | Versatile, avoids α-halo ketones | In situ generation of α-amino ketones can be complex. |
| 1,2-Diamine & α-Dicarbonyl Condensation | 1,2-Diamines, α-Dicarbonyl compounds | Symmetrically and unsymmetrically substituted pyrazines, quinoxalines | Good to Excellent | High yields, broad substrate scope | Requires a subsequent oxidation step to form the aromatic pyrazine. |
Experimental Protocols & Workflows
Detailed protocols for the three major classical pyrazine synthesis routes are provided below, along with diagrams illustrating the experimental workflow.
Staedel-Rugheimer Pyrazine Synthesis: Preparation of 2,5-Diphenylpyrazine[6][7]
This method involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[7]
Materials:
-
2-Chloroacetophenone
-
Aqueous ammonia (excess)
-
Ethanol
-
Oxidizing agent (e.g., Copper(II) sulfate)
Procedure:
-
Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask.[6]
-
Add an excess of aqueous ammonia to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
Upon completion of the initial reaction to form the α-amino ketone, the reaction mixture is heated to induce self-condensation of the intermediate.[6]
-
The resulting dihydropyrazine is then oxidized. This can be achieved by adding an oxidizing agent like copper(II) sulfate and heating the mixture under reflux.[6][7]
-
After oxidation is complete, cool the reaction mixture. The product can be isolated by filtration or extraction.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[6]
Gutknecht Pyrazine Synthesis: General Protocol[6][11]
This versatile synthesis relies on the self-condensation of α-amino ketones, which are typically generated in situ from precursors like isonitroso ketones.[6]
Materials:
-
An α-amino ketone precursor (e.g., an isonitroso ketone)
-
Reducing agent (if required, e.g., catalytic hydrogenation)[6]
-
Suitable solvent (e.g., ethanol)
-
Oxidizing agent (e.g., mercury(I) oxide, copper(II) sulfate, or air)[11]
Procedure:
-
Generate the α-amino ketone. If starting from an isonitroso ketone, this is typically achieved through reduction.[6]
-
The α-amino ketone is then allowed to self-condense. This can occur spontaneously or upon gentle heating in a suitable solvent.[6]
-
The intermediate dihydropyrazine is formed, which then needs to be oxidized to the aromatic pyrazine.[6]
-
The oxidation can be carried out using various reagents such as mercury(I) oxide or copper(II) sulfate, or in some cases, simply by exposing the reaction mixture to air.[11]
-
Isolate the product by removing the solvent and purify by recrystallization or chromatography.[6]
Condensation of 1,2-Diamine and α-Dicarbonyl Compound[2]
This is a widely used and generally high-yielding method for the synthesis of both pyrazines and quinoxalines.[6]
Materials:
-
Benzil (2 mmol)
-
Ethylene diamine (2 mmol)
-
Aqueous methanol (3 mL)
-
Potassium tert-butoxide (t-BuOK) (10 mg, catalytic amount)[2]
Procedure:
-
Dissolve the α-dicarbonyl compound (e.g., Benzil) in a suitable solvent like aqueous methanol in a round-bottom flask.[2]
-
Add the 1,2-diamine (e.g., ethylene diamine) and a catalytic amount of a base like t-BuOK to the solution.[2]
-
Stir the reaction at room temperature. The condensation reaction often proceeds readily, forming a dihydropyrazine intermediate. Monitor completion by TLC.[2][6]
-
If the dihydropyrazine intermediate is stable, a separate oxidation step may be required to form the aromatic pyrazine.[6]
-
Upon completion, evaporate the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ir.nbu.ac.in [ir.nbu.ac.in]
- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gutknecht Pyrazine Synthesis [drugfuture.com]
Stability issues of 5,6-Diphenylpyrazin-2-ol in aqueous solutions
Welcome to the technical support center for 5,6-Diphenylpyrazin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as 5,6-diphenyl-2(1H)-pyrazinone, is a heterocyclic organic compound.[1] It is often used as a pharmaceutical intermediate in the synthesis of more complex molecules, such as IP receptor agonists.[2]
Q2: What are the basic physicochemical properties of this compound?
While detailed stability data in aqueous solutions is limited, the following properties are known:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O | [1][2][3][4] |
| Molar Mass | 248.28 g/mol | [2] |
| Melting Point | 225-227 °C | [2] |
| Boiling Point | 492.2 °C at 760 mmHg | [2][3][5] |
| pKa | 10.55 ± 0.60 (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2][6] |
Q3: What are the potential stability issues with this compound in aqueous solutions?
Given its pyrazinone structure, this compound may be susceptible to several degradation pathways in aqueous solutions, including:
-
Hydrolysis: The lactam (amide) bond in the pyrazinone ring could be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, which may induce photochemical reactions and degradation.
-
Oxidation: The compound may be prone to oxidation, particularly in the presence of dissolved oxygen, metal ions, or other oxidizing agents.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected changes in sample color or precipitation.
-
Question: My aqueous solution of this compound has changed color (e.g., turned yellow or brown) and/or a precipitate has formed over time. What could be the cause?
-
Answer: This is often an indication of degradation. The color change may be due to the formation of chromophoric degradation products, and precipitation could result from the formation of less soluble byproducts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change or precipitation.
-
Issue 2: Inconsistent results in biological assays.
-
Question: I am observing a loss of activity or high variability in my cell-based or enzymatic assays using a stock solution of this compound. Why might this be happening?
-
Answer: This could be due to the degradation of the active compound in your aqueous stock solution or assay buffer, leading to a lower effective concentration.
-
Preventative Measures:
-
Prepare Fresh Solutions: Prepare aqueous solutions of this compound immediately before use.
-
Use DMSO for Stock: Prepare a concentrated stock solution in an anhydrous solvent like DMSO and store it at -20°C or -80°C. Dilute to the final aqueous concentration just before the experiment.
-
pH Control: Ensure your assay buffer has a stable pH, ideally close to neutral, to minimize pH-driven degradation.
-
Control Experiments: Include a positive control with a freshly prepared standard to assess the activity of your test solution.
-
-
Hypothetical Signaling Pathway Inhibition: If this compound is an intermediate for a receptor agonist, its degradation would lead to reduced downstream signaling.
Caption: Effect of degradation on a hypothetical signaling pathway.
-
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Aqueous Buffer
-
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV detector
-
C18 HPLC column
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN).
-
Spike the stock solution into the PBS buffer (pH 7.4) to a final concentration of 10 µg/mL.
-
Immediately after preparation (t=0), take an aliquot, mix it 1:1 with ACN to precipitate buffer salts and stop degradation, centrifuge, and inject the supernatant into the HPLC.
-
Store the remaining solution under desired test conditions (e.g., room temperature, 40°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), repeat step 3.
-
Monitor the peak area of the parent compound over time. A decrease in peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by a UV scan of the compound).
-
Injection Volume: 10 µL
-
Experimental Workflow Diagram:
Caption: Workflow for a preliminary stability study.
-
References
Optimizing reaction conditions for the synthesis of Selexipag intermediates
This guide provides troubleshooting advice and detailed protocols for common issues encountered during the synthesis of key intermediates for Selexipag. The information is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions, improve yields, and enhance product purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems that may arise during the key steps of Selexipag synthesis.
Step 1: Synthesis of 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol (Intermediate I)
This step involves the nucleophilic aromatic substitution reaction between 5-chloro-2,3-diphenylpyrazine and 4-(isopropylamino)-1-butanol.
Q1: My reaction shows low or no conversion of 5-chloro-2,3-diphenylpyrazine. What are the potential causes and solutions?
A1: Low conversion is a common issue that can be attributed to several factors:
-
Reaction Temperature: This reaction often requires high temperatures to proceed efficiently. Some protocols use neat (solvent-free) conditions at temperatures as high as 190-195°C for 10-12 hours.[1] If using a solvent, ensure the temperature is appropriate for the chosen system.
-
Choice of Base: When a solvent is used, a suitable base is crucial for deprotonating the secondary amine. Strong bases like potassium tert-butoxide or sodium tert-butoxide are effective.[1][2] Ensure the base is fresh and added in appropriate molar excess.
-
Reaction Time: Depending on the temperature and reagents, the reaction can take anywhere from 6 to 25 hours.[1][3] Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time.
-
Solvent: High-boiling point, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) can be used.[1][3] Ensure the solvent is anhydrous, as moisture can quench the base and hinder the reaction.
Q2: I am observing significant impurity formation during the synthesis of Intermediate I. How can I improve the reaction's selectivity and purity of the product?
A2: Impurity formation often arises from side reactions due to harsh conditions.
-
Temperature Control: While high temperatures are needed, excessive heat can lead to degradation and byproduct formation. Carefully control the reaction temperature within the recommended range.
-
Purification Strategy: The work-up and purification procedure is critical. A common method involves cooling the reaction mixture and then adding an anti-solvent like water or n-heptane to precipitate the crude product.[1][3] Further purification can be achieved by recrystallization from a solvent system like dichloromethane/n-hexane or by trituration with a solvent like methyl tert-butyl ether (MTBE).[3][4]
Step 2: Synthesis of Selexipag from Intermediate I
This final step typically involves the reaction of the alcohol group of Intermediate I with 2-chloro-N-(methylsulfonyl)acetamide in the presence of a strong base.
Q3: The final coupling reaction to form Selexipag has a low yield. How can I optimize this step?
A3: This is a Williamson ether synthesis-type reaction, and its success hinges on the complete deprotonation of the alcohol.
-
Base Selection and Molar Ratio: A strong base is required to form the alkoxide from Intermediate I. Potassium tert-butoxide is commonly used.[2] A significant molar excess of both the base and 2-chloro-N-(methylsulfonyl)acetamide (relative to Intermediate I) is often necessary, with molar ratios sometimes as high as 1.0 : 4.0 : 8.0 (Intermediate I : 2-chloro-N-(methylsulfonyl)acetamide : Base).[2]
-
Solvent and Reaction Conditions: The reaction is typically performed in an anhydrous polar aprotic solvent such as 1,4-dioxane or N-methylpyrrolidone.[1][2] The reaction temperature is generally kept low to moderate, for instance, between -20°C and 35°C, to minimize side reactions.[1][2]
-
Moisture Control: The presence of water will consume the base and prevent the formation of the necessary alkoxide. Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen).
Q4: What is an effective method for purifying the final Selexipag product to achieve high purity (>99.5%)?
A4: Achieving high purity often requires multiple steps.
-
Initial Isolation: After the reaction is complete, the mixture is typically filtered. The filtrate is then concentrated, and the crude product is precipitated by adding water and adjusting the pH to be weakly acidic.[2]
-
Recrystallization/Trituration: The crude solid can be purified by recrystallization from a suitable solvent or by trituration. One documented method involves triturating the crude product with MTBE to afford Selexipag with a purity of 99.08%.[4] Further purification to >99.8% can be achieved through methods like column chromatography or further recrystallization.[4]
Data Presentation: Summary of Reaction Conditions
The tables below summarize various reported conditions for the key synthetic steps, allowing for easy comparison.
Table 1: Conditions for Synthesis of Intermediate I (4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol)
| Parameter | Condition A | Condition B | Condition C |
| Reactants | 5-chloro-2,3-diphenylpyrazine, 4-(isopropylamino)butan-1-ol | 5-chloro-2,3-diphenylpyrazine, 4-(isopropylamino)butan-1-ol | 2-chloro-5,6-diphenylpyrazine, 4-(isopropylamino)-1-butanol |
| Solvent | Neat (No Solvent)[1] | N-Methyl-2-pyrrolidone (NMP)[3] | Not specified, base used[4] |
| Base | None | None | Not specified, but required[4] |
| Temperature | 190-195 °C[1] | 170-180 °C[3] | Not specified |
| Time | 10-12 hours[1] | 20-25 hours[3] | 1-20 hours[4] |
| Work-up | Cool, add water and n-heptane, filter.[1] | Cool, add acetone, add water, filter.[3] | Filter reaction mass.[4] |
| Purity | 95.4% (by HPLC)[1] | 98.8% (by HPLC)[3] | >99% achievable[4] |
Table 2: Conditions for Synthesis of Selexipag
| Parameter | Condition A | Condition B |
| Reactants | Intermediate I, 2-chloro-N-(methylsulfonyl)acetamide | Intermediate I, N-(2-chloroacetyl)-methanesulfonamide |
| Solvent | 1,4-Dioxane[2] | N-methylpyrrolidone / 2-methyl-2-propanol[1] |
| Base | Potassium tert-butoxide[2] | Potassium t-butoxide / Sodium t-butoxide[1] |
| Molar Ratio | 1 : 3 : 6 (Int. I : Chloro-acetamide : Base)[2] | 1 : 2-4 (Int. I : Chloro-acetamide)[1] |
| Temperature | 25-30 °C[2] | -20 to 20 °C[1] |
| Time | 3 hours[2] | 0.5-2 hours[1] |
| Purity | Not specified, requires purification | >99% achievable[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol (Intermediate I)[3]
-
To 1 L of N-methylpyrrolidone, add 5-chloro-2,3-diphenylpyrazine (100 g, 0.375 mol) and 4-(isopropylamino)butanol (150 g, 1.145 mol).
-
Heat the reaction mixture to 170-180 °C and maintain for 20-25 hours.
-
Monitor the reaction completion by TLC.
-
Once complete, cool the reaction solution to room temperature.
-
Add 500 mL of isopropyl alcohol to the reaction mixture, followed by the dropwise addition of 2.5 L of purified water while stirring.
-
Filter the resulting precipitate. The liquid phase purity should be approximately 98.8%.
-
For further purification, dissolve the filter cake in 300 mL of dichloromethane and add this solution dropwise to 1.5 L of stirring n-hexane to recrystallize.
-
Filter the purified solid and dry under vacuum.
Protocol 2: Synthesis of Selexipag[2]
-
In a 2000 mL four-necked flask under a nitrogen atmosphere, add 1,4-dioxane (700 mL).
-
Add Intermediate I (60 g, 0.166 mol), followed by 2-chloro-N-(methylsulfonyl)acetamide (107.57 g, 0.498 mol).
-
Add potassium tert-butoxide (111 g, 0.996 mol).
-
Stir the mixture at 25-30 °C for 3 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and stir. Adjust the pH to weakly acidic using an acid solution (e.g., 1N HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water, and treat with activated carbon to decolorize if necessary.
-
Concentrate the organic layer and purify the resulting solid by recrystallization to obtain Selexipag as a pale yellow solid.
Visualizations
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Overall synthetic workflow for Selexipag.
Caption: Troubleshooting decision tree for low yield of Intermediate I.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN106008364A - Preparation method of selexipag - Google Patents [patents.google.com]
- 3. Method for preparing and purifying selexipag intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2017029594A1 - Processes for preparation of selexipag and its amorphous form - Google Patents [patents.google.com]
Technical Support Center: Purification of Diphenylpyrazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diphenylpyrazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying diphenylpyrazine compounds?
A1: The most common and effective methods for the purification of diphenylpyrazine compounds are recrystallization and column chromatography.[1] Recrystallization is particularly useful for obtaining high-purity crystalline solids, while column chromatography is effective for separating the desired compound from soluble impurities and reaction byproducts.[1][2]
Q2: I'm observing a low yield after purification. What are the potential causes?
A2: Low yields during the purification of diphenylpyrazine derivatives can stem from several factors:
-
Incomplete Reactions: The initial synthesis may not have proceeded to completion, leaving significant amounts of starting materials.[1][3]
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.[1] For instance, the formation of imidazole byproducts can occur during pyrazine synthesis.[2]
-
Product Decomposition: Diphenylpyrazine compounds may be sensitive to harsh purification conditions, such as highly acidic or basic environments, which can lead to degradation.[1][3]
-
Losses During Workup: Significant product loss can occur during extraction, washing, and transfer steps.[2] In recrystallization, using an excessive amount of solvent will result in a lower recovery of the purified compound.[4]
Q3: My purified diphenylpyrazine compound shows broad signals in the ¹H NMR spectrum. What could be the issue?
A3: Broad signals in the ¹H NMR spectrum of pyrazine derivatives are a common issue. This can often be attributed to quadrupolar broadening caused by the nitrogen atoms (¹⁴N) in the pyrazine ring.[2] Other factors can include the choice of solvent and the pH of the sample, which can influence the electronic environment and molecular tumbling.[2]
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. Impurities are present in high concentration. | Select a solvent with a lower boiling point.[5] Attempt to purify the crude product by column chromatography first to remove excess impurities.[4] |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. The compound is highly soluble in the solvent even at low temperatures. | Boil off some of the solvent to increase the concentration.[4] Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[4][6] |
| Crystallization happens too quickly, potentially trapping impurities. | The solution is too concentrated. The cooling process is too rapid. | Reheat the solution and add a small amount of additional solvent.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][7] |
| Low recovery of the purified compound. | Too much solvent was used, leading to significant product loss in the mother liquor. Premature crystallization occurred during a hot filtration step. | Use the minimum amount of hot solvent necessary to dissolve the compound.[5] Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[4] |
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | The chosen eluent system has suboptimal polarity. The column was overloaded with the crude sample. The stationary phase is not providing sufficient resolution. | Systematically optimize the mobile phase by trying different solvent ratios in TLC analysis first.[2] Ensure the amount of sample loaded is appropriate for the column size.[2] For challenging separations, consider using a stationary phase with a higher surface area.[2] |
| The compound does not move from the origin (streaks at the top). | The eluent is not polar enough. The compound may be interacting too strongly with the silica gel. | Gradually increase the polarity of the eluent system. If the compound is suspected to be acidic or basic, adding a small amount of acetic acid or triethylamine to the eluent may help. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent system. Start with a non-polar solvent and gradually increase the polarity. |
| Compound appears to decompose on the column. | The compound is unstable on silica gel.[8] | Test the stability of your compound on a TLC plate first.[8] Consider using a different stationary phase like alumina or a deactivated silica gel.[8] |
Experimental Protocols
Protocol 1: Recrystallization of a Diphenylpyrazine Derivative
This protocol is adapted from a method for purifying a specific diphenylpyrazine derivative and can be used as a general guideline.[9]
-
Solvent Selection: Choose a solvent in which the diphenylpyrazine compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6] Ethanol is a common choice for these types of compounds.[9]
-
Dissolution: Place the crude diphenylpyrazine compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[5][6][9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quantitative Example: A crude product (10.13g) was refined using 100mL of ethanol. After heating to dissolve and then cooling, 5.97g of solid with a purity of 99.79% (HPLC) was obtained.[9]
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying diphenylpyrazine compounds using silica gel chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude diphenylpyrazine compound in a minimum amount of a suitable solvent (e.g., dichloromethane).[1] Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., a 90:10 hexane:ethyl acetate mixture has been shown to be effective for separating pyrazines from more polar impurities).[1][2] Gradually increase the polarity of the eluent if necessary to elute the desired compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified diphenylpyrazine compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visual Guides
Caption: General Purification Workflow for Diphenylpyrazine Compounds.
Caption: Troubleshooting Decision Tree for Recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents [patents.google.com]
Degradation pathways of pyrazine derivatives under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of pyrazine derivatives under stress conditions.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on the degradation of pyrazine derivatives.
Issue 1: Inconsistent Degradation Profiles for Bortezomib
Question: We are observing significant variability in the degradation of Bortezomib under acidic and basic stress conditions. What could be the cause?
Answer: Inconsistent degradation profiles for Bortezomib can arise from several factors. Firstly, the presence of co-solvents like acetonitrile or methanol can lead to the formation of different degradation products.[1] For instance, in the presence of methanol, additional degradation products have been identified.[1] Secondly, the concentration of the stressor and the duration of exposure are critical. Significant degradation of Bortezomib is observed in both acidic and basic conditions, leading to the formation of multiple impurities.[2][3]
Troubleshooting Steps:
-
Standardize Co-solvent: Ensure the same co-solvent is used across all experiments. If different solvents must be used, their impact on degradation should be individually characterized.
-
Control Stress Conditions: Precisely control the concentration of the acid or base, the temperature, and the exposure time. For example, acid hydrolysis can be performed with 0.2 M HCl for 2 hours, while base hydrolysis can be conducted with 0.2 M NaOH for 2 hours.[4]
-
Monitor Peak Purity: Use a Photo Diode Array (PDA) detector to check the peak purity of Bortezomib and its degradants to ensure that co-eluting peaks are not confounding the results.[4]
Issue 2: Unexpected Degradation of Amiloride Under Photolytic Stress
Question: Our Amiloride samples are showing degradation even when stored in what we believe to be appropriate lighting conditions. Why is this happening and how can we prevent it?
Answer: Amiloride is known to be susceptible to photolytic degradation. The extent of degradation can be influenced by the intensity and wavelength of the light source, as well as the duration of exposure. ICH guideline Q1B provides specific conditions for photostability testing, which should be followed to ensure consistent results.[5]
Troubleshooting Steps:
-
Follow ICH Q1B Guidelines: Expose the Amiloride samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[6]
-
Use Protective Packaging: Store samples in amber-colored containers or wrap them in aluminum foil to protect them from light.
-
Analyze Samples Promptly: Analyze photostressed samples as soon as possible after exposure to minimize further degradation.
Issue 3: Difficulty in Reproducing Pyrazinamide Degradation Kinetics
Question: We are struggling to obtain reproducible kinetic data for the degradation of Pyrazinamide, particularly under thermal stress. What factors should we be controlling more carefully?
Answer: The degradation kinetics of Pyrazinamide can be influenced by several factors, including temperature, pH, and the presence of other substances. The conversion of Pyrazinamide to its active form, pyrazinoic acid, is a key step in its degradation and mechanism of action.[3][4] This conversion is pH-dependent.
Troubleshooting Steps:
-
Precise Temperature Control: Use a calibrated oven or water bath to maintain a constant and uniform temperature throughout the experiment.
-
Buffer pH: Maintain a constant pH using a suitable buffer system, as the hydrolysis of Pyrazinamide to pyrazinoic acid is pH-sensitive.
-
Purity of Starting Material: Ensure the purity of the Pyrazinamide starting material, as impurities could potentially catalyze or inhibit degradation.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of pyrazine derivatives.
General Questions
Q1: What are the typical stress conditions used for forced degradation studies of pyrazine derivatives?
A1: Forced degradation studies for pyrazine derivatives, in line with ICH guidelines, typically involve the following stress conditions:
-
Acid Hydrolysis: e.g., 0.1 M to 1 M HCl at room temperature to 80°C.
-
Base Hydrolysis: e.g., 0.1 M to 1 M NaOH at room temperature to 80°C.
-
Oxidative Degradation: e.g., 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., 60°C to 105°C.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[5][6]
Q2: What are the common degradation pathways for pyrazine derivatives?
A2: The degradation pathways are specific to the structure of the pyrazine derivative. However, some common pathways include:
-
Hydrolysis: Cleavage of amide or ester bonds, as seen in the conversion of Pyrazinamide to pyrazinoic acid.[4]
-
Oxidation: Addition of oxygen atoms or removal of hydrogen atoms. Bortezomib, for example, undergoes significant oxidative degradation.
-
Photodegradation: Light-induced reactions that can lead to ring cleavage or other structural changes.
-
Ring Opening/Closure: In some cases, the pyrazine ring itself can be opened and reformed, leading to isomeric impurities.
Drug-Specific Questions
Bortezomib
Q3: What are the major degradation products of Bortezomib?
A3: Bortezomib degrades into several products depending on the stress condition. Under acidic and basic conditions, significant degradation occurs, leading to the formation of various impurities.[2][3] One of the major degradation pathways involves oxidative deboronation.[7] In total, up to sixteen degradation products have been identified under various stress conditions, including acidic, basic, neutral hydrolysis, and oxidative conditions.[1]
Q4: Are the degradation products of Bortezomib toxic?
A4: Yes, some degradation products of Bortezomib have shown toxicity. In vitro cytotoxicity studies on normal cell lines revealed that while most degradation products were less toxic than the parent drug, some, like DP-10, showed relatively more toxicity against rat kidney cells.[1][8] In silico toxicity studies have also suggested that Bortezomib and its degradation products can be hepatotoxic and genotoxic.[1]
Amiloride
Q5: What are the main degradation products of Amiloride?
A5: Forced degradation studies of Amiloride hydrochloride have shown degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[9] One identified degradation product is methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.[10]
Q6: How can I quantify the degradation of Amiloride?
A6: A stability-indicating HPLC method is typically used to quantify Amiloride and its degradation products. A common method uses a C18 column with a mobile phase consisting of a mixture of water and acetonitrile and UV detection at around 281-285 nm.[11][12]
Pyrazinamide
Q7: What is the primary degradation product of Pyrazinamide and what is its significance?
A7: The primary degradation product of Pyrazinamide is pyrazinoic acid (POA).[4] This conversion is crucial as POA is the active form of the drug against Mycobacterium tuberculosis.[3] The mechanism of action involves the accumulation of POA in the acidic environment of the mycobacterial phagosome, which disrupts membrane potential and energy production.[3]
Q8: Does pyrazinoic acid affect any cellular signaling pathways?
A8: Yes, pyrazinoic acid has been shown to have effects on cellular processes. It can decrease the proton motive force and respiratory ATP synthesis activity, leading to a reduction in cellular ATP levels.[13][14] Furthermore, it has been found that binding of pyrazinoic acid to the aspartate decarboxylase PanD triggers the degradation of this protein, which is a novel antibacterial mechanism.[15][16][17][18] POA is also known to inhibit a bifunctional enzyme in Mycobacterium tuberculosis involved in the stringent response.[12]
Section 3: Data Presentation
Table 1: Summary of Bortezomib Degradation
| Stress Condition | Reagents and Conditions | Observed Degradation | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.2 M HCl, 2 hours | Significant degradation | Imp-A, Imp-B, Imp-E | [4][19] |
| Base Hydrolysis | 0.2 M NaOH, 2 hours | Significant degradation | Imp-A, Imp-B, Imp-E | [4][19] |
| Oxidative | 3% H₂O₂, 2 hours | Significant degradation | DP-3, DP-6, DP-9, DP-10, DP-11, DP-12 | [1][8] |
| Thermal | 105°C, 24 hours | Significant degradation | Imp-A, Imp-B, Imp-E | [19] |
| Photolytic | ICH Q1B conditions | Not significant | - | [2] |
Table 2: Summary of Amiloride Degradation
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl, 45 minutes | 1.3 | [9][12] |
| Base Hydrolysis | 1 N NaOH, 3 hours | 1.1 | [9][11] |
| Oxidative | 30% H₂O₂ | 2.2 | [9] |
| Thermal | 105°C, 6 hours | 1.2 | [9][11] |
| Humidity | 25°C, 95% RH, 120 hours | 0.6 | [9][11] |
| Photolytic | UV light, 7 days | 0.3 | [9] |
Table 3: Kinetic Parameters for Pyrazinamide Hydrolysis
| Parameter | Value | Condition | Reference |
| k_cat | 3.8 ± 0.1 s⁻¹ | pH 7.5, 25°C | [20] |
| K_m | 300 ± 40 µM | pH 7.5, 25°C | [20] |
| k_cat/K_m | 1.3 x 10⁴ M⁻¹s⁻¹ | pH 7.5, 25°C | [20] |
Section 4: Experimental Protocols
Protocol 1: Forced Degradation of Bortezomib
This protocol is a general guideline based on published methods.[4][9]
-
Preparation of Stock Solution: Prepare a stock solution of Bortezomib in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Keep the mixture at room temperature for 2 hours. After incubation, neutralize the solution with 1 mL of 0.2 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the mixture at room temperature for 2 hours. After incubation, neutralize the solution with 1 mL of 0.2 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 2 hours.
-
Thermal Degradation: Place a sealed vial containing 1 mL of the stock solution in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose a clear vial containing 1 mL of the stock solution to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all samples and a control (un-stressed) sample by a validated stability-indicating HPLC method.
Protocol 2: Analysis of Pyrazinamide and its Degradation Product by HPLC
This protocol is a general guideline.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 268 nm).
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare standard solutions of Pyrazinamide and pyrazinoic acid in the mobile phase at known concentrations.
-
Sample Preparation: Dilute the samples from the degradation studies to a suitable concentration with the mobile phase.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of Pyrazinamide and pyrazinoic acid in the samples by comparing their peak areas to those of the standards.
Section 5: Visualizations
Caption: Mechanism of action and degradation pathway of Pyrazinamide.
Caption: General experimental workflow for forced degradation studies.
Caption: Troubleshooting guide for HPLC analysis of degradation products.
References
- 1. asianjpr.com [asianjpr.com]
- 2. longdom.org [longdom.org]
- 3. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 4. longdom.org [longdom.org]
- 5. database.ich.org [database.ich.org]
- 6. International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 9. oaji.net [oaji.net]
- 10. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. Pyrazinamide triggers degradation of its target aspartate decarboxylase [ideas.repec.org]
- 19. researchgate.net [researchgate.net]
- 20. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing imidazole byproduct formation in pyrazine synthesis
Welcome to the Technical Support Center for Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrazine synthesis, with a specific focus on minimizing the formation of imidazole byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of imidazole byproduct formation during pyrazine synthesis?
A1: Imidazole derivatives are common byproducts in pyrazine synthesis, particularly in reactions like the Maillard reaction or those involving cellulosic-derived sugars and ammonium hydroxide.[1] The formation of these byproducts occurs through competing reaction pathways. The core mechanism involves the reaction of α-dicarbonyl compounds (key intermediates in pyrazine synthesis) with ammonia and an aldehyde, which leads to the formation of the imidazole ring instead of the pyrazine ring.
Q2: How does reaction temperature influence the formation of pyrazine versus imidazole byproducts?
A2: Temperature is a critical parameter. Generally, increasing the reaction temperature can enhance the yield of pyrazines. For example, in syntheses using 1-hydroxyacetone and ammonium hydroxide, pyrazine yields have been observed to increase as the temperature is raised from 100°C to 140°C. However, excessively high temperatures (e.g., exceeding 450°C in copper-chromite catalyzed reactions) can lead to the degradation of the pyrazine ring and the formation of other undesirable byproducts.[1] Finding the optimal temperature is key to maximizing pyrazine yield while minimizing side reactions.
Q3: What role does pH play in controlling the selectivity of pyrazine synthesis?
A3: The pH of the reaction medium significantly affects the reaction pathways. Pyrazine formation is generally favored in neutral to alkaline conditions, with an optimal range often cited as pH 7.0 to 10.0. Acidic conditions can inhibit key steps in the pyrazine formation pathway, potentially favoring the formation of other byproducts.
Q4: I've confirmed the presence of imidazole byproducts. What are the most effective methods for their removal?
A4: Several purification strategies can be employed to remove imidazole byproducts from your desired pyrazine product:
-
Solvent Extraction: Utilizing a less polar solvent like hexane for liquid-liquid extraction can selectively extract pyrazines, leaving the more polar imidazole byproducts in the aqueous phase. In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.
-
Column Chromatography: Silica gel chromatography is a highly effective method for removing imidazole impurities. Silica gel retains the more polar imidazoles, allowing the less polar pyrazines to be eluted first.
-
Distillation: This method can be used to isolate volatile pyrazines, leaving the less volatile imidazole byproducts behind in the undistilled portion.
Troubleshooting Guides
This section provides systematic approaches to address common issues encountered during pyrazine synthesis.
Issue 1: Low Yield of Desired Pyrazine Product
A low yield can be attributed to several factors, from suboptimal reaction conditions to product degradation.
Troubleshooting Steps:
-
Verify Reaction Parameters:
-
Temperature: Ensure the reaction temperature is within the optimal range for your specific synthesis. For many common syntheses, this is between 100°C and 180°C. Excessively high temperatures can degrade the product.
-
pH: Confirm that the pH of your reaction mixture is neutral to alkaline (pH 7-10), as acidic conditions can hinder pyrazine formation.
-
Reaction Time: Extend the reaction time if you suspect the reaction is incomplete. Conversely, if the product is degrading, a shorter reaction time may be necessary. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Evaluate Starting Materials:
-
Purity: Ensure the purity of your reactants, such as 1,2-diamines and α-dicarbonyl compounds. Impurities can lead to unwanted side reactions.
-
Ratio: The molar ratio of your reactants is crucial. Experiment with different ratios to find the optimal balance for your desired product.
-
-
Assess Work-up and Purification:
-
Extraction: Product loss during extraction is common. Perform multiple extractions with an appropriate solvent to ensure maximum recovery.
-
Purification Method: Choose the most suitable purification method. Column chromatography, distillation, or recrystallization may be necessary to isolate the pure product.
-
Issue 2: Significant Imidazole Byproduct Formation Detected
If analytical methods (GC-MS, NMR) confirm the presence of imidazole byproducts, the following steps can help to minimize their formation and remove them.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Adjust pH: If your reaction conditions are acidic, consider adjusting to a neutral or slightly alkaline pH.
-
Optimize Temperature: Systematically vary the reaction temperature to find a point that favors pyrazine formation over the competing imidazole pathway.
-
-
Solvent Selection for Extraction:
-
If you are using a relatively polar solvent for extraction (e.g., ethyl acetate, MTBE), switch to a less polar solvent like hexane. This can significantly reduce the co-extraction of imidazole impurities.
-
-
Implement Purification:
-
Column Chromatography: Pass the crude product through a silica gel column. The silica will retain the polar imidazole byproducts.
-
Distillation: If your pyrazine product is volatile, distillation can be an effective method to separate it from non-volatile imidazole byproducts.
-
Data Presentation
The following tables summarize the impact of various parameters on pyrazine synthesis, with a focus on minimizing byproduct formation.
Table 1: Effect of Reaction Parameters on Pyrazine Yield and Byproduct Formation
| Parameter | Typical Range/Condition | Effect on Pyrazine Yield | Effect on Imidazole Byproduct Formation |
| Temperature | 100°C - 180°C | Generally increases with temperature up to an optimal point. | Can also increase with temperature; high temperatures may favor competing pathways. |
| pH | 7.0 - 10.0 | Favored in neutral to alkaline conditions. | Formation can be significant in certain pH ranges depending on the specific reactants. |
| Reaction Time | 30 - 150 minutes | Increases with time until completion; prolonged time can lead to degradation. | May increase with longer reaction times as intermediates are available to form byproducts. |
| Catalyst | Varies (e.g., t-BuOK, Iodine, Manganese complexes) | Catalyst choice is critical and can significantly enhance yield and selectivity. | The choice of catalyst can influence the selectivity between pyrazine and imidazole formation. |
Table 2: Comparison of Extraction Solvents for Pyrazine Purification
| Solvent | Polarity | Efficacy in Extracting Pyrazines | Co-extraction of Imidazole Byproducts |
| Hexane | Low | High | Minimal to none |
| Methyl-t-butyl ether (MTBE) | Medium | High | Significant |
| Ethyl Acetate | Medium | High | Significant |
| Dichloromethane (DCM) | Medium | High | Can co-extract some imidazole derivatives |
Experimental Protocols
Protocol 1: General Synthesis of a Pyrazine Derivative via Condensation
This protocol describes the synthesis of a pyrazine derivative from a 1,2-dicarbonyl compound and a 1,2-diamine.
Materials:
-
1,2-dicarbonyl compound (e.g., benzil), 2 mmol
-
1,2-diamine (e.g., ethylenediamine), 2 mmol
-
Aqueous methanol
-
Potassium tert-butoxide (t-BuOK), 10 mg (catalytic amount)
-
Petroleum ether and ethyl acetate for column chromatography
-
Silica gel
Procedure:
-
Dissolve 2 mmol of the 1,2-dicarbonyl compound in 3 mL of aqueous methanol in a round-bottom flask.
-
Stir the solution with a magnetic stirrer until it is homogeneous.
-
Add 2 mmol of the 1,2-diamine and a catalytic amount of t-BuOK (10 mg) to the solution.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.
Protocol 2: Purification of Pyrazine from Imidazole Byproducts using Column Chromatography
This protocol outlines the separation of pyrazines from more polar imidazole impurities.
Materials:
-
Crude pyrazine product containing imidazole impurities
-
Silica gel (5-7 g)
-
Short column (e.g., 60 x 10 mm)
-
Eluent: Hexane/ethyl acetate mixture (e.g., 90:10) or Dichloromethane (DCM)
-
Collection vials
Procedure:
-
Pack 5-7 g of silica gel into the column.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the dissolved crude product onto the top of the silica column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure pyrazine.
-
Combine the pure fractions and evaporate the solvent to obtain the purified pyrazine derivative.
Mandatory Visualizations
References
Technical Support Center: Solubility Enhancement of 5,6-Diphenylpyrazin-2-ol
Welcome to the technical support center for 5,6-Diphenylpyrazin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a hydrophobic molecule, which is the primary reason for its low aqueous solubility. Its properties are summarized in the table below. The high predicted LogP value of ~3.1 indicates a strong preference for lipid-like environments over aqueous ones.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O | |
| Molecular Weight | 248.28 g/mol | |
| Appearance | White Solid | |
| Melting Point | 225-227 °C | |
| Predicted LogP | 3.10 | |
| Storage | Room Temperature, sealed in a dry place |
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: The final concentration of Dimethyl Sulfoxide (DMSO) in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%. For particularly sensitive cell lines or long-duration experiments, a concentration of 0.1% or lower is advisable. It is critical to include a vehicle control (medium with the same final DMSO concentration as the test wells) in your experimental design.
Q3: My compound precipitates after being stored in DMSO and subjected to a freeze-thaw cycle. How can I prevent this?
A3: Precipitation after freeze-thaw cycles can occur if the compound has poor solubility in the solvent at lower temperatures. The best practice is to aliquot your stock solution into single-use volumes immediately after preparation. This minimizes the number of freeze-thaw cycles and ensures consistent compound concentration for your experiments.
Q4: Can changing the pH of my assay buffer improve the solubility of this compound?
A4: Adjusting the pH can be an effective strategy for ionizable compounds. This compound has a predicted pKa of 10.55, suggesting it is a weak acid. Therefore, increasing the pH of the buffer to a value above its pKa would deprotonate the hydroxyl group, forming a more soluble phenolate salt. However, you must ensure the chosen pH is compatible with your biological assay and does not affect cell viability or protein function.
Troubleshooting Guide
This guide addresses common precipitation issues encountered when preparing this compound for in vitro assays.
Issue 1: A precipitate forms immediately after diluting the DMSO stock solution into my aqueous assay medium.
-
Observation: The solution becomes cloudy or contains visible particles instantly upon adding the stock solution.
-
Potential Cause: This phenomenon, often called "solvent shock" or "crashing out," occurs when the compound's concentration exceeds its solubility limit as the highly polar aqueous medium rapidly changes the solvent environment from the organic DMSO stock.
-
Recommended Solutions:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound.
-
Modify Dilution Technique: Pre-warm the aqueous medium to 37°C before adding the compound. Add the stock solution dropwise while gently vortexing or stirring the medium to facilitate rapid dispersion.
-
Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume of the stock to your assay medium, reducing the magnitude of the solvent shock and keeping the final DMSO concentration low.
-
Perform a Kinetic Solubility Assay: Systematically determine the maximum soluble concentration under your specific assay conditions using the protocol provided below.
-
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: The assay medium was clear initially but a precipitate formed after incubation.
-
Observation: Visible precipitate or crystals appear after several hours of incubation at 37°C.
-
Potential Causes:
-
Temperature Shift: The compound's solubility may be lower at 37°C compared to room temperature over extended periods.
-
pH Shift: Cell metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.
-
Interaction with Media Components: The compound may bind to proteins or other components in the serum, leading to the formation of insoluble complexes over time.
-
-
Recommended Solutions:
-
Assess Stability: Test the compound's solubility in the specific cell culture medium over the intended duration of the experiment.
-
Buffer Simplification: Evaluate solubility in a simpler buffer (e.g., PBS) to determine if media components are the cause.
-
Use a Solubilizing Excipient: Consider using a formulation strategy, such as complexation with cyclodextrins, to maintain solubility throughout the experiment. See Protocol 3 for details.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound.
Materials:
-
This compound (MW = 248.28 g/mol )
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 248.28 g/mol * (1000 mg / 1 g) = 2.48 mg
-
Weigh Compound: Carefully weigh out approximately 2.48 mg of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually confirm that the solution is clear and free of any solid particles.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Caption: Workflow for preparing a compound stock solution.
Protocol 2: Kinetic Solubility Assessment in Assay Medium
This protocol uses a 96-well plate format to determine the maximum concentration at which this compound remains soluble in your specific assay medium under experimental conditions.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the compound in your pre-warmed complete medium. It is recommended to start from a concentration known to precipitate (e.g., 100 µM) down to a concentration that is likely soluble (e.g., ~1 µM).
-
Example for 100 µM: Add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Vortex gently.
-
-
Incubate: Cover the plate and incubate under standard cell culture conditions (37°C, 5% CO₂) for the duration of your typical experiment (e.g., 24, 48, or 72 hours).
-
Observe: Observe the solutions for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points.
-
Microscopic Examination: For a more detailed inspection, examine an aliquot from each well under a microscope to check for micro-precipitates.
-
Determine Maximum Concentration: The highest concentration that remains clear of any visible precipitate throughout the incubation period is the maximum recommended working concentration for your experimental conditions.
Protocol 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their non-polar interior, increasing their solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.
Table 2: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin Derivative | Key Features | Typical Use |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity. | General purpose for in vitro and in vivo studies. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, can be used for parenteral formulations. | Solubilizing agents in drug formulations. |
| Methyl-β-cyclodextrin (M-β-CD) | Higher solubilizing capacity for some drugs, can extract cholesterol from cell membranes. | Use with caution in cell-based assays due to membrane effects. |
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your assay buffer or water.
-
Complexation: Add the this compound DMSO stock solution to the HP-β-CD solution. The molar ratio of drug to cyclodextrin often needs to be optimized, but starting with a significant molar excess of cyclodextrin (e.g., 1:100 drug:CD) is common.
-
Equilibrate: Gently mix or sonicate the solution and allow it to equilibrate (e.g., for 1-2 hours at room temperature) to allow for the formation of the inclusion complex.
-
Dilute: Use this new, solubilized stock solution to make final dilutions in your assay medium.
-
Validate: Always confirm that the concentration of cyclodextrin used does not independently affect your experimental readout.
Caption: Cyclodextrin encapsulates a hydrophobic drug.
Technical Support Center: Overcoming Poor Solubility of 5,6-Diphenylpyrazin-2-ol in PBS Buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5,6-Diphenylpyrazin-2-ol in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
Issue: this compound precipitates out of solution when preparing a stock in PBS.
This compound is a poorly water-soluble compound, which can lead to precipitation when directly dissolved in aqueous buffers like PBS. The following troubleshooting steps can help overcome this issue.
Frequently Asked Questions (FAQs)
1. What are the chemical properties of this compound that contribute to its poor solubility in PBS?
This compound is a solid at room temperature with a molecular weight of 248.28 g/mol [1][2]. Its predicted LogP value of approximately 3.1 suggests it is a lipophilic compound with low aqueous solubility[1]. Compounds with a high LogP are more soluble in lipids and non-polar solvents than in aqueous solutions like PBS.
2. What are the initial steps to take when encountering solubility issues with this compound in PBS?
The first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into PBS. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of compounds and its miscibility with water[3].
3. My compound precipitates even when I dilute a DMSO stock into PBS. What should I do?
Precipitation upon dilution is a common problem for hydrophobic compounds. Here are some strategies to address this:
-
Optimize the dilution protocol: Instead of adding a small volume of the DMSO stock directly into the full volume of PBS, try adding the DMSO stock to your PBS while vortexing or stirring to ensure rapid mixing[3].
-
Use co-solvents: Including additional co-solvents in your final solution can help maintain the compound's solubility by reducing the polarity of the aqueous environment[3][].
-
Adjust the pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution[3][][5].
4. What are some common co-solvents, and what concentrations are recommended?
The choice of co-solvent and its concentration will depend on the specific experimental requirements and the tolerance of the assay system. It is crucial to include appropriate vehicle controls in your experiments.
| Co-solvent | Recommended Final Concentration (in vitro) | Notes |
| DMSO | < 0.5% | A powerful and widely used solvent. Can be toxic to cells at higher concentrations[3]. |
| Ethanol | 1-5% | Often used in combination with other co-solvents. Can affect protein stability[3]. |
| Polyethylene Glycol (PEG) 400 | 1-10% | A less toxic co-solvent, often used in formulations[]. |
| Propylene Glycol | 1-10% | Another co-solvent with relatively low toxicity[]. |
5. How does pH adjustment improve the solubility of this compound?
The solubility of acidic or basic compounds can be significantly increased by adjusting the pH of the solution[3][6]. This compound has a predicted pKa of 10.55, indicating it is a weak acid. Therefore, increasing the pH of the PBS solution (making it more basic) should increase its solubility. You can adjust the pH using small amounts of NaOH. However, ensure the final pH is compatible with your experimental system.
6. What are cyclodextrins and how can they enhance solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that are more soluble in water[7][8][9][10]. This is a widely used technique to improve the solubility and bioavailability of hydrophobic drugs[7][9][10].
7. Are there other advanced methods to improve the solubility of this compound?
Yes, several other formulation strategies can be employed, particularly in drug development:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate[11][12].
-
Solid dispersions: Dispersing the drug in a water-soluble carrier matrix at a solid state can enhance solubility and dissolution[13][14]. Common carriers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).
-
Lipid-based formulations: For highly lipophilic compounds, dissolving them in oils or creating self-emulsifying drug delivery systems (SEDDS) can be an effective approach[15][16].
Experimental Protocols
Protocol: Solubilization of this compound using a Co-solvent (DMSO) and Stepwise Dilution
Objective: To prepare a solution of this compound in PBS at a final concentration of 10 µM with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out a sufficient amount of this compound powder.
-
Dissolve the powder in DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.48 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution.
-
-
Prepare an intermediate dilution:
-
Pipette 10 µL of the 10 mM primary stock solution into a new microcentrifuge tube.
-
Add 990 µL of PBS to the tube.
-
Vortex immediately and vigorously for at least 30 seconds. This will result in a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare the final 10 µM working solution:
-
Pipette 100 µL of the 100 µM intermediate solution into a new tube.
-
Add 900 µL of PBS to the tube.
-
Vortex thoroughly. This will give you the final 10 µM working solution in 0.1% DMSO.
-
Note: Always prepare a vehicle control containing the same final concentration of the co-solvent(s) (in this case, 0.1% DMSO in PBS) to account for any effects of the solvent on your experiment.
Visualizations
References
- 1. This compound | CAS#:18591-57-6 | Chemsrc [chemsrc.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpbr.in [ijpbr.in]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. future4200.com [future4200.com]
Validation & Comparative
A Comparative Analysis of 5,6-Diphenylpyrazin-2-ol and Selexipag Activity
An Objective Guide for Researchers in Drug Development
In the landscape of therapeutic agents targeting the prostacyclin pathway for conditions such as pulmonary arterial hypertension (PAH), a clear understanding of the pharmacological activity of key molecules is paramount. This guide provides a detailed comparative analysis of Selexipag, a clinically approved prostacyclin receptor (IP receptor) agonist, and its core structural component, 5,6-Diphenylpyrazin-2-ol. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of a Prodrug and its Core
Selexipag is a selective, non-prostanoid prostacyclin receptor (IP receptor) agonist.[1][2] It is designed as an orally available prodrug that, after absorption, is rapidly hydrolyzed by carboxylesterases to its active and more potent metabolite, ACT-333679 (also known as MRE-269).[3][4] The core chemical structure of Selexipag, and therefore its active metabolite, is built upon a 5,6-diphenylpyrazin-2-yl moiety. The active metabolite, MRE-269, is a potent agonist at the IP receptor, mimicking the effects of endogenous prostacyclin (PGI2).[1][3] This activation of the IP receptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5][6] Elevated cAMP levels result in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells, all of which are beneficial in the treatment of PAH.[1][3][7]
This compound is a key intermediate in the synthesis of Selexipag and is also considered a potential impurity.[8] While it forms the foundational structure of the active molecule, publicly available data on its direct pharmacological activity as an IP receptor agonist is limited. The focus of pharmacological studies has been on the prodrug Selexipag and its highly potent active metabolite, MRE-269. A study by Kuwano et al. (2008) identified MRE-269, with the chemical name {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid, as the active form of the Selexipag prodrug, highlighting the crucial role of the 5,6-diphenylpyrazin-2-yl scaffold in its potent and selective IP receptor agonism.[9]
Quantitative Comparison of Activity
The following table summarizes the available quantitative data for Selexipag's active metabolite, MRE-269. A direct comparison with this compound is not possible due to the lack of publicly available, specific activity data for the latter.
| Compound | Target | Assay Type | Species | Potency (pEC50) | Reference |
| MRE-269 (ACT-333679) | IP Receptor | Vasodilation of small intralobar pulmonary artery | Rat | 4.98 ± 0.22 | MedChemExpress |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: IP Receptor Signaling Pathway.
Caption: Experimental Workflow for cAMP Functional Assay.
Caption: Logical Relationship of the Compounds.
Experimental Protocols
Radioligand Binding Assay for IP Receptor
This assay is used to determine the binding affinity of a compound to the IP receptor.
1. Membrane Preparation:
-
Cells stably expressing the human IP receptor (e.g., CHO or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The cell membrane preparation is incubated with a radiolabeled ligand that has a high affinity for the IP receptor (e.g., [3H]-iloprost).
-
A range of concentrations of the unlabeled test compound (e.g., MRE-269) is added to compete with the radiolabeled ligand for binding to the receptor.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The receptor-bound radioligand is retained on the filter.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the IP receptor and induce the production of intracellular cAMP.
1. Cell Culture and Plating:
-
Cells expressing the IP receptor are seeded into multi-well plates and cultured overnight.
2. Compound Incubation:
-
The cell culture medium is removed, and the cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
A range of concentrations of the test compound is then added to the wells.
3. Cell Lysis and cAMP Measurement:
-
After a specific incubation time, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
4. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the log of the test compound concentration.
-
The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is determined from the curve using non-linear regression.
Conclusion
Selexipag is a clinically effective prodrug that exerts its therapeutic effects through its active metabolite, MRE-269, a potent and selective IP receptor agonist. The chemical backbone of this active molecule is this compound. While direct pharmacological data for this compound is not extensively documented in public literature, its integral role in the structure of a highly effective therapeutic agent is clear. Further research into the intrinsic activity of this compound and its derivatives could provide valuable insights for the development of future IP receptor agonists. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of compounds targeting the prostacyclin pathway.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Prostacyclin Receptor Agonists: The Rise of Selective, Non-Prostanoid Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5,6-diphenylpyrazin-2-ol-derived prostacyclin receptor (IP receptor) agonists with other established prostanoid analogues. We delve into their mechanisms of action, comparative efficacy based on experimental data, and the detailed protocols underlying these findings. This objective analysis is intended to inform research and development in cardiovascular and pulmonary therapeutics.
Introduction to Prostacyclin Receptor Agonism
Prostacyclin (PGI2) is a critical endogenous lipid mediator that exerts potent vasodilatory, anti-platelet aggregatory, and anti-proliferative effects.[1] These actions are primarily mediated through the activation of the G-protein coupled IP receptor, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] In pathological conditions such as pulmonary arterial hypertension (PAH), endogenous prostacyclin production is diminished, making the IP receptor a key therapeutic target.[1]
Prostacyclin-based therapies have evolved from synthetic analogues of PGI2, such as epoprostenol, iloprost, and treprostinil, to novel, selective, non-prostanoid agonists.[2] The diphenylpyrazine scaffold represents a significant advancement in this class. While this compound is a key synthetic intermediate, the most prominent therapeutic agent derived from this structure is Selexipag (NS-304), a prodrug that is metabolized to its active form, MRE-269 ({4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid).[3][4] This guide will focus on MRE-269 as the exemplary diphenylpyrazine-based agonist and compare its pharmacological profile with traditional prostanoid analogues.
Mechanism of Action: The IP Receptor Signaling Pathway
Activation of the IP receptor by an agonist initiates a well-defined signaling cascade. The receptor, coupled to a stimulatory G-protein (Gs), activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[1] The subsequent rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of platelet aggregation.
Caption: Prostacyclin Receptor Signaling Pathway.
Comparative Pharmacological Data
The key distinction between MRE-269 and traditional prostanoid analogues lies in its high selectivity for the IP receptor. This selectivity is thought to contribute to a more favorable side-effect profile by avoiding the activation of other prostanoid receptors that can mediate off-target effects.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Receptor Type | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity for IP Receptor |
| MRE-269 | Human IP | 20[3][5] | - | >130-fold vs other prostanoids[3] |
| Selexipag (Prodrug) | Human IP | 260[3] | - | >1000-fold vs other prostanoids[3] |
| Iloprost | Human IP | - | - | Non-selective |
| Treprostinil | Human IP | - | - | Non-selective |
| Beraprost | Human IP | - | - | Non-selective |
Data for Iloprost, Treprostinil, and Beraprost EC50 values are variable depending on the assay system and are not presented here for direct comparison with Ki values.
Table 2: Comparative Hemodynamic Effects in Humans
| Agonist | Route | Change in Mean Arterial Pressure | Change in Pulmonary Vascular Resistance | Change in Cardiac Index | Reference |
| Selexipag | Oral | Minimal | ↓ 33% (relative reduction) | ↑ | [6] |
| Iloprost | IV | ↓ 15% | ↓ 34% | ↑ 26% | [7] |
| Prostacyclin (PGI2) | IV | ↓ | ↓ | ↑ | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize prostacyclin receptor agonists.
Synthesis of this compound
The synthesis of the core scaffold, this compound, serves as the foundational step for producing more complex derivatives like Selexipag.
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Under a nitrogen atmosphere, benzil, aminoacetamide hydrochloride, and sodium hydroxide are added to methanol.[9]
-
The mixture is heated to reflux for 3-4 hours, with the reaction progress monitored by LC-MS.[9]
-
The reaction solution is then cooled to 0-5°C, and 12N HCl is added dropwise.[9]
-
After stirring, sodium bicarbonate and water are added to neutralize the solution.[9]
-
The resulting precipitate is filtered, washed with water and methanol, and dried under a vacuum to yield this compound as a white solid.[9]
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes from cells overexpressing the IP receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a BCA assay.[10]
-
Assay Setup: The assay is performed in a 96-well plate. To each well, the cell membrane preparation, a competing unlabeled compound (e.g., MRE-269) at various concentrations, and a fixed concentration of a radiolabeled ligand (e.g., [³H]-Iloprost) are added in a binding buffer.[10]
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[10]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]
cAMP Accumulation Assay for Functional Potency (EC50)
This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a measure of its functional potency.
Protocol:
-
Cell Culture: Cells expressing the IP receptor (e.g., CHO cells) are cultured in 96-well plates.[11]
-
Compound Preparation: Serial dilutions of the test agonist are prepared. A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.[11]
-
Cell Stimulation: The cell culture medium is replaced with a stimulation buffer containing the PDE inhibitor. The cells are then treated with the various concentrations of the agonist and incubated for a specific period (e.g., 30 minutes) at room temperature.[11]
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based). In these assays, cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[11]
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the cell lysates are determined from this curve. A dose-response curve is then plotted (cAMP concentration vs. log of agonist concentration) to determine the EC50 value.[11]
Platelet Aggregation Assay
This assay assesses the functional impact of IP receptor agonists on platelet activity, a key physiological endpoint.
Protocol:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood by centrifugation.[12]
-
Assay Procedure: The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.[12]
-
Agonist-Induced Aggregation: A platelet-aggregating agent (e.g., ADP, arachidonic acid) is added to the PRP to induce aggregation.[12]
-
Inhibition by IP Agonists: To test the inhibitory effect of an IP receptor agonist, the PRP is pre-incubated with the test compound before the addition of the aggregating agent.[13]
-
Data Analysis: The extent of platelet aggregation is measured as the percentage change in light transmission. The inhibitory effect of the IP receptor agonist is quantified by its ability to reduce agonist-induced platelet aggregation.[12]
Conclusion
The development of selective, non-prostanoid prostacyclin receptor agonists, exemplified by the 5,6-diphenylpyrazine derivative MRE-269, marks a significant advancement in targeting the prostacyclin pathway. As demonstrated by the presented data, MRE-269 exhibits high selectivity for the IP receptor, which distinguishes it from traditional, non-selective prostanoid analogues like iloprost and treprostinil. This enhanced selectivity may translate to a more targeted therapeutic effect and a potentially improved safety profile. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of novel prostacyclin receptor agonists, facilitating the development of next-generation therapies for pulmonary arterial hypertension and other cardiovascular diseases.
References
- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 2. Selexipag, a selective prostacyclin receptor agonist in pulmonary arterial hypertension: a pharmacology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 18591-57-6 [chemicalbook.com]
- 5. MRE-269 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 6. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemodynamic effects of iloprost, a prostacyclin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of intravenous prostacyclin in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In Vivo Showdown: A Comparative Analysis of Selexipag and Treprostinil in Preclinical Models of Pulmonary Arterial Hypertension
For researchers and drug development professionals navigating the landscape of pulmonary arterial hypertension (PAH) therapeutics, this guide provides an objective in vivo comparison of two key prostacyclin pathway modulators: 5,6-Diphenylpyrazin-2-ol (related to the active metabolite of Selexipag) and the established synthetic prostacyclin analog, treprostinil. This analysis is based on available preclinical data from established rodent models of PAH.
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary arterial pressure, leading to right ventricular failure and premature death.[1][2] A key therapeutic strategy involves targeting the prostacyclin pathway to induce vasodilation and inhibit vascular remodeling.[3] While treprostinil has been a cornerstone of PAH treatment, newer agents like selexipag, an oral, selective prostacyclin IP receptor agonist, are emerging as valuable therapeutic options.[4][5] Selexipag is a prodrug that is rapidly hydrolyzed to its active metabolite, ACT-333679, which is a potent and selective IP receptor agonist.[4][6] For the purpose of this guide, "this compound" is considered in the context of the active component of selexipag's signaling.
Comparative Efficacy in a Sugen/Hypoxia-Induced PAH Rat Model
A key preclinical study provides a head-to-head comparison of a long-acting inhaled prodrug of treprostinil, treprostinil palmitil (TPIP), with oral selexipag in the Sugen/hypoxia (Su/Hx) rat model of severe PAH. This model is known to induce robust pulmonary vascular remodeling and hemodynamic changes that closely mimic the human disease. The results demonstrate that while both compounds offered beneficial effects, high-dose TPIP showed a greater overall benefit in mitigating the pathophysiological changes induced by the Su/Hx challenge.[7]
| Parameter | Su/Hx Control | Inhaled Treprostinil (65 µg/kg, 4x daily) | IV Treprostinil (810 ng/kg/min) | Oral Selexipag (30 mg/kg, twice daily) | Inhaled TPIP (117 µg/kg, once daily) |
| Mean Pulmonary Arterial Pressure (mPAP) | Doubled vs. Normal | Beneficial Effect | Beneficial Effect | Beneficial Effect | Greater Beneficial Effect |
| Fulton Index (RV/LV+S) | Doubled vs. Normal | Beneficial Effect | Beneficial Effect | Beneficial Effect | Greater Beneficial Effect |
| Cardiac Output (CO) | Decreased vs. Normal | Beneficial Effect | Beneficial Effect | Beneficial Effect | Greater Beneficial Effect |
| Pulmonary Artery Wall Thickness (10-100 µm vessels) | Doubled vs. Normal | Beneficial Effect | Beneficial Effect | Beneficial Effect | Greater Beneficial Effect |
| Pulmonary Artery Muscularization (10-100 µm vessels) | Doubled vs. Normal | Beneficial Effect | Beneficial Effect | Beneficial Effect | Greater Beneficial Effect |
| Obliterated Pulmonary Blood Vessels (%) | Increased vs. Normal | Beneficial Effect | Beneficial Effect | Beneficial Effect | Greater Beneficial Effect |
Data summarized from a study comparing a treprostinil prodrug (TPIP) and selexipag in a rat model of PAH.[7] "Beneficial Effect" indicates an improvement compared to the Su/Hx control group, with "Greater Beneficial Effect" indicating a more pronounced improvement.
Mechanisms of Action: Targeting the Prostacyclin Pathway
Both treprostinil and the active metabolite of selexipag exert their therapeutic effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that ultimately leads to vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells.[8][9][10] However, a key distinction lies in their selectivity. Selexipag and its active metabolite are highly selective for the IP receptor, which may offer an improved tolerability profile by minimizing off-target effects associated with other prostanoid receptors.[3][6]
Caption: Comparative signaling pathways of Treprostinil and Selexipag.
Experimental Protocols
The in vivo evaluation of PAH therapeutics relies on robust and reproducible animal models. The two most commonly employed models in the cited preclinical studies are the monocrotaline (MCT)-induced PAH model and the Sugen/hypoxia (Su/Hx)-induced PAH model.
Monocrotaline (MCT)-Induced PAH in Rats
This widely used model involves a single subcutaneous or intraperitoneal injection of monocrotaline, a pyrrolizidine alkaloid.[11][12] MCT is metabolized in the liver to a toxic metabolite, MCT pyrrole, which causes endothelial cell injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary vascular resistance.[12][13]
References
- 1. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology, efficacy, and safety of selexipag for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selexipag for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selexipag for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Inhaled Treprostinil Palmitil, Inhaled and Intravenous Treprostinil, and Oral Selexipag in a Sugen/Hypoxia Rat Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unitedbyph.com [unitedbyph.com]
- 9. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 10. Video: Treatment for Pulmonary Arterial Hypertension: Prostacyclin Receptor Agonists [jove.com]
- 11. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
Validating the High Selectivity of 5,6-Diphenylpyrazin-2-ol for the Prostacyclin (IP) Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5,6-Diphenylpyrazin-2-ol, the active metabolite of the oral IP receptor agonist Selexipag, with other prostacyclin analogues. Experimental data is presented to validate its selectivity for the prostacyclin (IP) receptor, a key target in the management of conditions like pulmonary arterial hypertension (PAH).
Introduction
The prostacyclin (IP) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in vasodilation, inhibition of platelet aggregation, and vascular smooth muscle cell proliferation.[1][2] While prostacyclin analogues such as iloprost, beraprost, and treprostinil are effective therapeutic agents, their clinical utility can be limited by a lack of receptor selectivity. This can lead to off-target effects mediated by other prostanoid receptors, such as the contractile EP1 and EP3 receptors.[3][4] this compound (also known as MRE-269 or ACT-333679) is a non-prostanoid IP receptor agonist designed for high selectivity, potentially offering a more targeted therapeutic approach with an improved side-effect profile.[5][6]
Comparative Analysis of Receptor Selectivity
The selectivity of a compound is a critical determinant of its therapeutic window. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and key prostacyclin analogues across a panel of human prostanoid receptors.
Table 1: Prostanoid Receptor Binding Affinity (Ki, nM)
| Compound | IP | EP1 | EP2 | EP3 | DP1 | FP | TP |
| This compound (MRE-269) | 20 [5] | >2600 [5] | >2600 [5] | >2600 [5] | >2600 [5] | >2600 [5] | >2600 [5] |
| Iloprost | 3.9[3] | 1.1[3] | >10000[3] | 49[3] | >10000[3] | >10000[3] | >10000[3] |
| Treprostinil | 32[3] | 1340[3] | 3.6[3] | >10000[3] | 4.4[3] | >10000[3] | >10000[3] |
Lower Ki values indicate higher binding affinity.
Table 2: Prostanoid Receptor Functional Activity (EC50, nM)
| Compound | IP (cAMP) | EP1 (Ca2+) | EP2 (cAMP) | DP1 (cAMP) |
| This compound (ACT-333679) | 4.3 (Relaxation) [7] | Inactive [4] | Inactive | Inactive |
| Iloprost | 0.37[3] | 0.3[3] | >10000[3] | >10000[3] |
| Treprostinil | 1.9[3] | 1000[3] | 6.2[3] | 0.6[3] |
Lower EC50 values indicate higher potency. Assays measured intracellular cAMP or Ca2+ levels, or functional relaxation.
The data clearly demonstrates the superior selectivity of this compound for the IP receptor. While it exhibits high potency at the IP receptor, its affinity for other prostanoid receptors is negligible.[5] In contrast, iloprost shows high affinity and activity at the EP1 receptor, and treprostinil is also a potent agonist at DP1 and EP2 receptors.[3] This lack of selectivity in prostacyclin analogues can lead to paradoxical effects, such as vasoconstriction mediated by EP3 receptor activation, an effect not observed with this compound.[4][8]
Signaling Pathways and Mechanism of Action
The primary signaling pathway activated by the IP receptor is the Gαs-protein pathway, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1][9] This increase in cAMP leads to the activation of Protein Kinase A (PKA), resulting in vasodilation and inhibition of smooth muscle cell proliferation.
Caption: IP Receptor Gs-cAMP Signaling Pathway.
Interestingly, studies have shown that this compound acts as a partial agonist for cAMP accumulation and β-arrestin recruitment, while behaving as a full agonist in downstream functional assays like cell relaxation.[7] This "biased agonism" may contribute to its sustained clinical efficacy by causing less receptor desensitization and internalization compared to full agonists.[7][10]
Experimental Protocols for Selectivity Validation
The validation of compound selectivity relies on a combination of binding and functional assays. Below are outlines of the key experimental methodologies.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the prostanoid receptor of interest and isolate the membrane fraction by centrifugation.[11]
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost for the IP receptor) and a range of concentrations of the unlabeled test compound.[11][12]
-
Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding inhibition against the concentration of the test compound. Determine the IC50 (concentration causing 50% inhibition) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[11]
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP, providing a measure of its functional potency (EC50) as an agonist or antagonist.
Protocol Outline:
-
Cell Culture: Plate cells stably or transiently expressing the target receptor (e.g., IP receptor) in a multi-well plate.[13][14]
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[9]
-
Compound Stimulation: Add varying concentrations of the test compound (agonist) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.[13]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.[13]
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, typically based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[2][13]
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect).
Isolated Tissue Bioassay
This ex vivo assay assesses the physiological effect of a compound on a specific tissue, providing crucial information about its functional selectivity in a more complex biological system.
Protocol Outline:
-
Tissue Preparation: Dissect and prepare isolated tissue preparations, such as rings of pulmonary artery or aorta.[8][15] Mount the tissues in an organ bath containing physiological salt solution, maintained at 37°C and aerated.
-
Contraction/Relaxation Measurement: Connect the tissues to force transducers to record changes in isometric tension. Pre-contract the tissues with an agent like phenylephrine or prostaglandin F2α to induce a stable tone.
-
Compound Addition: Add cumulative concentrations of the test compound to the organ bath and record the resulting relaxation (for vasodilators) or contraction.
-
Data Analysis: Express the response as a percentage of the pre-contracted tone and plot it against the compound concentration to determine potency (EC50) and efficacy. Compare responses across different tissues known to express different prostanoid receptor subtypes to confirm functional selectivity.
Conclusion
The experimental evidence from binding affinity and functional assays strongly validates the high selectivity of this compound for the prostacyclin (IP) receptor. Unlike prostacyclin analogues such as iloprost and treprostinil, which exhibit significant activity at other prostanoid receptors, this compound offers a targeted mechanism of action. This high selectivity, combined with its unique partial agonism at the receptor signaling level, minimizes the potential for off-target effects and may reduce receptor desensitization. These characteristics make this compound a valuable pharmacological tool and a promising therapeutic agent for diseases where targeted IP receptor activation is desired.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP1 and EP2 agonist - UCL Discovery [discovery.ucl.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
Diphenylpyrazine Derivatives: A Comparative Analysis of Prostanoid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of diphenylpyrazine derivatives with various prostanoid receptors. Diphenylpyrazines are a class of non-prostanoid compounds that have gained significant attention as selective agonists for the prostacyclin (IP) receptor, a key target in the treatment of pulmonary arterial hypertension (PAH).[1][2] Understanding their selectivity and potential off-target effects on other prostanoid receptors (EP, DP, FP, and TP) is crucial for drug development and predicting potential side effects. This guide presents quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways to facilitate an objective comparison.
Comparative Analysis of Receptor Binding Affinity
The primary diphenylpyrazine derivative for which extensive cross-reactivity data is available is MRE-269 (ACT-333679), the active metabolite of the orally available drug Selexipag.[2][3][4] The following table summarizes the binding affinities (Ki and IC50 values) of MRE-269 for a panel of human prostanoid receptors. The data clearly demonstrates the high selectivity of this compound for the IP receptor.
| Prostanoid Receptor | Binding Affinity (MRE-269) | Selectivity vs. IP Receptor |
| IP | Ki = 20 nM | - |
| DP | IC50 = 2.6 µM | 130-fold |
| EP1 | IC50 > 10 µM | >500-fold |
| EP2 | IC50 = 5.8 µM | 290-fold |
| EP3 | IC50 > 10 µM | >500-fold |
| EP4 | IC50 = 4.9 µM | 245-fold |
| FP | IC50 > 10 µM | >500-fold |
| TP | IC50 > 10 µM | >500-fold |
| Data sourced from Cayman Chemical product information sheet for MRE-269.[4] |
Experimental Protocols
The data presented in this guide is typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments used to determine the binding affinity and functional activity of compounds at prostanoid receptors.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
1. Materials:
- Cell membranes from a stable cell line recombinantly expressing the human prostanoid receptor of interest (e.g., HEK293 or CHO cells).
- Radiolabeled ligand specific for the receptor (e.g., [3H]-Iloprost for the IP receptor).
- Unlabeled test compound (e.g., MRE-269).
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter.
2. Procedure:
- Incubation: In a multi-well plate, a fixed concentration of the radiolabeled ligand and a fixed amount of the receptor-containing membranes are incubated with varying concentrations of the unlabeled test compound.
- Equilibration: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
3. Data Analysis:
- The amount of bound radioligand is plotted against the concentration of the test compound.
- Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
- The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (for determining Functional Activity - EC50)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in prostanoid receptor signaling.
1. Materials:
- A stable cell line expressing the prostanoid receptor of interest (e.g., HEK293 cells).
- Test compound (e.g., MRE-269).
- A cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Cell culture medium and reagents.
- A microplate reader capable of detecting the signal from the chosen cAMP assay kit.
2. Procedure:
- Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.
- Compound Incubation: The cell culture medium is replaced with a buffer containing various concentrations of the test compound.
- Stimulation/Inhibition: For Gi-coupled receptors, cells are stimulated with an agent like forskolin to induce cAMP production before or concurrently with the addition of the test compound. For Gs-coupled receptors, the test compound is added directly.
- Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the specific cAMP assay kit being used.
3. Data Analysis:
- The measured cAMP levels are plotted against the concentration of the test compound.
- A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathway
Diphenylpyrazine derivatives, as IP receptor agonists, primarily exert their effects through the Gs-coupled signaling pathway, leading to an increase in intracellular cAMP levels. The following diagram illustrates this pathway.
References
Comparative Analysis of the Biological Activity of 5,6-Diphenylpyrazin-2-ol Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The 5,6-diphenylpyrazin-2-ol scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Derivatives of this core structure have demonstrated potent inhibitory activity against key cellular targets, highlighting their potential in cancer therapy. This guide provides a comparative analysis of the biological activities of this compound analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Anticancer Activity: Inhibition of p300/CBP Histone Acetyltransferases
A significant body of research has focused on the derivatization of this compound to develop inhibitors of the histone acetyltransferases (HATs) p300 and its paralog CBP. These enzymes play a crucial role in regulating gene transcription by acetylating histone lysine residues, and their dysregulation is implicated in various cancers. Inhibition of p300/CBP HAT activity represents a promising therapeutic strategy.
Data Presentation: Comparative Inhibitory and Antiproliferative Activities
The following table summarizes the in vitro inhibitory activity (IC50) against p300 HAT and the antiproliferative activity (EC50) against various cancer cell lines for a series of this compound derivatives. The core structure, 2-hydroxy-5,6-diphenylpyrazine, serves as the foundational compound for these analogs.
| Compound ID | R Group (Substituents on Phenyl Rings) | p300 HAT IC50 (μM)[1] | Antiproliferative EC50 (μM)[1] |
| 3 | p-Br | 5.7 | Not Reported |
| 6 | H | >100 | MOLM-13: >50 |
| 29 | 3-((dimethylamino)methyl) | 1.4 | MOLM-13: 1.2 |
Note: MOLM-13 is a human acute myeloid leukemia cell line.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to evaluate the biological activity of this compound derivatives.
p300 Histone Acetyltransferase (HAT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of p300 HAT.
Materials:
-
Recombinant human p300 HAT domain
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Filter paper plates
Procedure:
-
Prepare a reaction mixture containing the p300 HAT enzyme, histone H3 peptide substrate, and assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding Acetyl-CoA (containing a radiolabel, e.g., ³H or ¹⁴C).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of acetic acid.
-
Spot the reaction mixture onto filter paper plates.
-
Wash the filter paper plates extensively to remove unincorporated radiolabeled Acetyl-CoA.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-13)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.
Caption: Simplified signaling pathway of p300/CBP HAT and its inhibition.
Caption: Experimental workflow for the evaluation of this compound analogs.
Concluding Remarks
The this compound scaffold serves as a valuable template for the design of potent inhibitors of p300/CBP histone acetyltransferases. Structure-activity relationship studies have shown that modifications to the phenyl rings and the pyrazin-2-ol core can significantly impact both enzymatic inhibition and cellular antiproliferative activity. The data and protocols presented in this guide offer a foundation for researchers to further explore this chemical space in the pursuit of novel anticancer therapeutics. Future investigations could expand upon the range of substituents, explore other biological targets, and delve deeper into the mechanisms of action of these promising compounds.
References
Head-to-head comparison of different synthesis routes for 5,6-Diphenylpyrazin-2-ol
A Comprehensive Guide to the Synthesis of 5,6-Diphenylpyrazin-2-ol for Researchers and Drug Development Professionals
This guide provides a head-to-head comparison of the primary synthesis routes for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein, including detailed experimental protocols and quantitative data, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Introduction
This compound is a crucial building block in the development of therapeutic agents, notably as an impurity and intermediate of Selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension.[1] The efficient synthesis of this molecule is therefore of significant interest. This guide focuses on the most prominently reported synthesis method: the condensation of a benzil derivative with a glycine amide derivative. We will explore two variations of this route, detailing their experimental conditions and comparing their reported outcomes.
Synthesis Route Comparison
The primary method for synthesizing this compound involves the cyclocondensation of benzil (or its equivalent) with glycinamide hydrochloride in the presence of a base. The two routes presented below differ in scale and reported yield, providing valuable insight for both laboratory-scale and larger-scale production considerations.
Quantitative Data Summary
| Parameter | Route 1 | Route 2 |
| Starting Materials | Benzil, Aminoacetamide hydrochloride | Biphenylformamide, Glycinamide hydrochloride |
| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |
| Solvent | Methanol | Methanol |
| Reaction Time | 3 - 4 hours | 3 - 4 hours |
| Reaction Temperature | Reflux | Reflux |
| Reported Yield | 88.7%[2] | 91.1%[1] |
| Product Purity | Not explicitly stated, but characterized by ESI-MS.[2] | Not explicitly stated, but obtained as a white solid.[1] |
| Scale | 0.01 mol (2.10 g of benzil)[2] | 0.29 mol (62.0 g of Biphenylformamide)[1] |
Experimental Protocols
Route 1: Laboratory-Scale Synthesis
This route details a smaller, laboratory-scale synthesis of this compound.
Procedure: [2]
-
To a suitable reaction vessel, add 20 mL of methanol.
-
Sequentially add benzil (2.10 g, 0.01 mol), aminoacetamide hydrochloride (1.32 g, 0.012 mol), and sodium hydroxide (0.96 g, 0.024 mol) under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for 3 to 4 hours. The reaction progress should be monitored by LC-MS.
-
Once the reaction is complete, cool the solution to 0-5 °C.
-
Slowly add 1.25 mL of 12N hydrochloric acid dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add 1 g of sodium bicarbonate and 13 mL of water.
-
Filter the resulting solid and wash sequentially with water (5 mL) and methanol (5 mL).
-
Dry the solid under vacuum to obtain 5,6-diphenyl-2-hydroxypyrazine as a white solid.
Yield: 2.20 g (88.7%) Characterization: ESI-MS: M/z = 249.2 (M+H)[2]
Route 2: Scaled-Up Synthesis
This route presents a larger-scale synthesis, suggesting its applicability for producing greater quantities of the target compound.
Procedure: [1]
-
In a 500 mL reaction vessel, add 500 mL of methanol.
-
Add Biphenylformamide (62.0 g, 0.29 mol), glycinamide hydrochloride (35.37 g, 0.32 mol), and sodium hydroxide (23.2 g, 0.58 mol) sequentially under nitrogen protection.
-
Heat the mixture at reflux for 3 to 4 hours, monitoring the reaction by LC-MS until completion.
-
Cool the reaction solution to 0-5 °C.
-
Slowly add 38 mL of 12N hydrochloric acid dropwise.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 30 g of sodium bicarbonate and 350 mL of water.
-
Wash the resulting solid with water (20 mL) and methanol (20 mL).
-
Collect the solid product by filtration and dry it under vacuum.
Yield: 65.5 g (91.1%) of 5,6-diphenyl-2-hydroxypyrazine as a white solid.[1]
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the two synthesis routes.
References
A Proposed LC-MS Method for the Differentiation of 5,6-Diphenylpyrazin-2-ol and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of isomers are critical in drug development and chemical research, as even minor structural variations can lead to significant differences in biological activity, toxicity, and pharmacokinetic properties. 5,6-Diphenylpyrazin-2-ol is a key intermediate in the synthesis of certain pharmaceuticals. Its potential positional isomers, which share the same mass and elemental composition, pose a significant analytical challenge. This guide presents a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the effective separation and identification of this compound from its likely positional isomers: 3,5-Diphenylpyrazin-2-ol and 3,6-Diphenylpyrazin-2-ol.
The proposed methodology leverages the power of reversed-phase high-performance liquid chromatography (HPLC) for physical separation based on subtle differences in polarity, coupled with tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns for each isomer, allowing for unambiguous identification.
Comparative Data Summary (Hypothetical)
Due to the absence of specific published experimental data for the separation of these exact isomers, the following table summarizes the expected analytical results from the proposed LC-MS method. These values are illustrative and intended to guide method development.
| Parameter | This compound (Isomer 1) | 3,5-Diphenylpyrazin-2-ol (Isomer 2) | 3,6-Diphenylpyrazin-2-ol (Isomer 3) |
| Structure | |||
| Expected Retention Time (min) | ~12.5 | ~11.8 | ~12.1 |
| Precursor Ion [M+H]⁺ (m/z) | 249.10 | 249.10 | 249.10 |
| Key Expected MS/MS Fragments (m/z) | 221, 193, 116 | 232, 204, 129 | 221, 204, 103 |
| Expected Fragmentation Pathway | Loss of CO, subsequent loss of N₂ | Loss of NH₃, subsequent loss of CO | Loss of CO, subsequent loss of HCN |
Detailed Experimental Protocols
This section details the proposed experimental methodology for the differentiation of diphenylpyrazin-2-ol isomers.
Sample and Standard Preparation
-
Standard Solutions: Prepare individual stock solutions of this compound and its synthesized isomers (3,5- and 3,6-diphenylpyrazin-2-ol) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Create a mixed working standard solution containing all three isomers at a final concentration of 1 µg/mL by diluting the stock solutions with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: For formulated products or reaction mixtures, dissolve the sample in methanol to achieve an estimated analyte concentration of 1 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC) Method
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 2.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Instrument: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full Scan (m/z 100-300) and Product Ion Scan (MS/MS).
-
Precursor Ion for MS/MS: m/z 249.10.
-
Collision Energy: Optimize for each isomer, but a starting range of 15-35 eV is suggested.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
Visualized Workflow and Logic
The following diagrams illustrate the proposed experimental workflow and the logical process for isomer differentiation.
Evaluating the Off-Target Effects of 5,6-Diphenylpyrazin-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the off-target effects of 5,6-Diphenylpyrazin-2-ol, the core chemical scaffold of the selective prostacyclin (IP) receptor agonist, Selexipag. By objectively comparing its performance with alternative prostacyclin receptor agonists and providing detailed experimental data, this document serves as a critical resource for researchers in drug discovery and development.
Introduction to this compound and its Clinical Significance
This compound is a key structural component of Selexipag (ACT-293987), a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Selexipag is a prodrug that is rapidly metabolized to its active form, ACT-333679 (also known as MRE-269), which is {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid.[3] The diphenylpyrazine moiety is central to the compound's high affinity and selectivity for the prostacyclin (IP) receptor.[4]
The primary therapeutic action of ACT-333679 is the activation of the IP receptor, a G-protein coupled receptor that mediates vasodilation and inhibits smooth muscle cell proliferation.[3] A key advantage of Selexipag and its active metabolite is its high selectivity for the IP receptor compared to other prostacyclin analogs, such as iloprost, beraprost, and treprostinil. This selectivity is crucial for minimizing off-target effects associated with the activation of other prostanoid receptors.[3]
Comparative Analysis of Off-Target Effects
The off-target effects of prostacyclin receptor agonists are primarily attributed to their interaction with other members of the prostanoid receptor family, which includes receptors for prostaglandins and thromboxane. Non-selective activation of these receptors can lead to a range of side effects.
Prostanoid Receptor Selectivity Profile
The following table summarizes the binding affinities (Ki) of ACT-333679 and comparator prostacyclin analogs for various human prostanoid receptors. Lower Ki values indicate higher binding affinity.
| Compound | IP (Ki, nM) | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) | DP1 (Ki, nM) | FP (Ki, nM) | TP (Ki, nM) |
| ACT-333679 | 21 | >10,000 | 2,300 | 2,700 | 1,800 | 4,400 | >10,000 | >10,000 |
| Iloprost | 4.5 | 360 | 34 | 78 | 1,200 | 230 | 3,300 | 1,500 |
| Beraprost | 16 | 2,000 | 150 | 130 | 3,100 | 1,100 | >10,000 | 7,900 |
| Treprostinil | 24 | >10,000 | 96 | 1,300 | 2,400 | 400 | >10,000 | >10,000 |
Data compiled from various sources. Ki values are approximations and may vary between studies.
As the data indicates, ACT-333679 demonstrates significantly higher selectivity for the IP receptor compared to iloprost and beraprost, which show considerable affinity for other prostanoid receptors, particularly EP1, EP2, and EP3. Treprostinil also exhibits some cross-reactivity with EP2 and DP1 receptors.
Broader Off-Target Screening
While comprehensive off-target screening data for this compound or its active metabolite against a broad panel of kinases, other GPCRs, ion channels, and enzymes is not publicly available, the FDA review of Selexipag concluded that its adverse effects are consistent with those of other prostacyclin analogs, suggesting that major off-target activities beyond the prostanoid receptor family are not a primary concern.[5][6] The safety profile of Selexipag appears to be mainly driven by its on-target activity at the IP receptor.[1][2]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the off-target effects of prostacyclin receptor agonists.
Prostanoid Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a panel of prostanoid receptors.
Objective: To quantify the binding affinity (Ki) of a test compound for IP, EP1, EP2, EP3, EP4, DP1, FP, and TP receptors.
Materials:
-
Cell membranes expressing the human recombinant prostanoid receptors.
-
Radioligands specific for each receptor (e.g., [3H]-Iloprost for IP, [3H]-PGE2 for EP receptors).
-
Test compound (e.g., ACT-333679) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand for the respective receptor).
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay is a common method for screening compounds against a panel of kinases to identify potential off-target kinase inhibition.[7][8][9][10]
Objective: To determine the inhibitory activity of a test compound against a panel of kinases.
Materials:
-
Purified recombinant kinases.
-
Kinase-specific peptide substrates.
-
ATP.
-
Test compound at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a white, opaque 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Prostacyclin Receptor Agonists
Caption: Prostacyclin (IP) receptor signaling pathway initiated by a selective agonist.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Prodrug to Active Metabolite
Caption: Conversion of Selexipag to its active metabolite, ACT-333679.
Conclusion
The this compound scaffold is a cornerstone of the high selectivity of Selexipag and its active metabolite, ACT-333679, for the prostacyclin (IP) receptor. This selectivity profile distinguishes it from other prostacyclin analogs and is a key factor in its favorable side-effect profile, which is primarily driven by on-target effects. While a comprehensive off-target screening against a broad range of kinases and other receptors is not publicly available, the existing data strongly suggests that the off-target activities of compounds based on the this compound core are minimal, particularly in comparison to less selective alternatives. For researchers in drug development, the this compound scaffold represents a promising starting point for the design of highly selective IP receptor agonists with potentially improved therapeutic windows.
References
- 1. Clinical pharmacology, efficacy, and safety of selexipag for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
Assessing the Metabolic Stability of 5,6-Diphenylpyrazin-2-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery and development. It determines the compound's half-life in the body, influencing its dosing regimen and potential for drug-drug interactions. This guide provides a comparative framework for assessing the metabolic stability of 5,6-Diphenylpyrazin-2-ol derivatives, focusing on standard in vitro assays. While specific experimental data for this class of compounds is not publicly available, this guide presents the methodologies and data interpretation principles using illustrative examples.
Core Concepts in Metabolic Stability
Metabolic stability is typically evaluated by measuring the rate at which a compound is metabolized by drug-metabolizing enzymes. The primary site of drug metabolism is the liver, and in vitro assays often utilize liver-derived components such as microsomes or hepatocytes. Key parameters determined from these assays include:
-
Half-life (t½): The time it takes for the concentration of the parent compound to decrease by half. A longer half-life generally indicates greater metabolic stability.[1]
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of blood flow. A lower intrinsic clearance value suggests higher stability.[1]
The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP450) enzymes.[2] Therefore, assessing a compound's interaction with these enzymes is crucial.
Experimental Protocols
The following are detailed protocols for two standard assays used to evaluate metabolic stability.
1. Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[3]
-
Materials:
-
Test compounds (this compound derivatives)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[3]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][4]
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)[4]
-
Internal standard for analytical quantification
-
Analytical instrument (LC-MS/MS)[4]
-
Procedure:
-
Preparation: Prepare stock solutions of the test compounds, typically in DMSO, and then dilute to the final concentration in the incubation mixture.[3]
-
Incubation:
-
Time Points: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1][5]
-
Reaction Termination: Stop the reaction at each time point by adding an ice-cold quenching solution containing an internal standard.[4][5]
-
Sample Processing: Centrifuge the samples to precipitate proteins.[4]
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[1][3]
-
Data Analysis: Determine the rate of disappearance of the test compound to calculate the half-life and intrinsic clearance.[1]
-
-
Controls:
2. Cytochrome P450 Inhibition Assay
This assay determines if a test compound inhibits the activity of specific CYP450 isoforms, which is a common cause of drug-drug interactions.[2][7]
-
Materials:
-
Procedure:
-
Incubation: Incubate human liver microsomes, a specific CYP450 probe substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Reaction Termination: After a set incubation time, stop the reaction with a quenching solution.
-
Analysis: Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP450 enzyme activity.
-
Data Presentation
Quantitative data from these assays should be summarized in clear and structured tables for easy comparison of different this compound derivatives.
Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes (Hypothetical Data)
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Derivative A | 45 | 15.4 |
| Derivative B | > 60 | < 11.5 |
| Derivative C | 12 | 57.8 |
| Verapamil (Control) | 25 | 27.7 |
Table 2: CYP450 Inhibition Profile of this compound Derivatives (IC50 in µM) (Hypothetical Data)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Derivative A | > 50 | 22.5 | > 50 | 45.1 | > 50 |
| Derivative B | > 50 | > 50 | > 50 | > 50 | > 50 |
| Derivative C | 5.2 | 1.8 | 15.7 | 8.9 | 2.3 |
| Ketoconazole (Control) | 12.3 | 2.5 | 0.8 | 35.6 | 0.1 |
Visualizations
Experimental Workflow for Microsomal Stability Assay
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. criver.com [criver.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. scialert.net [scialert.net]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,6-Diphenylpyrazin-2-ol: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 5,6-Diphenylpyrazin-2-ol must adhere to strict safety and disposal protocols due to its classification as a hazardous substance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is identified as a reproductive toxin and an irritant, necessitating careful management as hazardous waste.[1][2] Adherence to the following procedures is critical for mitigating risks and ensuring a safe laboratory environment.
Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to be aware of its specific hazards as outlined in its Safety Data Sheet (SDS).
| Hazard Statement | Description |
| H360 | May damage fertility or the unborn child. |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
Due to the hazardous nature of this compound, the following PPE must be worn at all times:
-
Gloves: Chemically compatible gloves are required. Given the recommendation for handling reproductive toxins, double gloving is recommended.[3]
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[4]
-
Lab Coat: A knee-length lab coat must be worn and should not be taken outside of the laboratory.[3]
-
Respiratory Protection: Handling of the solid compound should be done in a chemical fume hood to avoid inhalation of dust.[2][5]
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, etc.), weigh paper, and absorbent pads from spill cleanups, in a designated, compatible, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: If this compound is in a solution, it must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as needles or broken glassware contaminated with this compound, must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[7]
2. Labeling of Waste Containers:
-
All hazardous waste containers must be labeled with a hazardous waste tag as soon as the first item of waste is added.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the specific hazards of the contents (e.g., "Reproductive Toxin," "Irritant").
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.[8]
-
Ensure that containers are kept tightly sealed when not in use.[8]
-
Secondary containment should be used to prevent the spread of material in case of a leak.[8]
4. Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate action is crucial.
| Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes using an emergency eyewash station. Seek medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
| Small Spill | For small spills, use an appropriate absorbent material, collect it in the designated solid hazardous waste container, and decontaminate the area.[2] |
| Large Spill | Evacuate the area and contact your institution's EHS department or emergency response team immediately.[2] |
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. pdx.edu [pdx.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 5,6-Diphenylpyrazin-2-ol
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 5,6-Diphenylpyrazin-2-ol must adhere to stringent safety protocols due to its classification as a Category 1B reproductive toxin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE and engineering controls.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves for short-term tasks. For prolonged handling, a Viton™ outer glove over a nitrile inner glove is recommended. | Prevents skin contact. Nitrile gloves have a breakthrough time of less than an hour with some aromatic compounds. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from dust particles and splashes. |
| Lab Coat | A dedicated, buttoned lab coat, preferably disposable. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an N100 or P100 filter is required when handling the solid compound outside of a certified chemical fume hood (e.g., weighing). | Prevents inhalation of hazardous solid particulates. P100 filters are oil-proof, while N100 filters are not oil-resistant.[1][2] |
| Engineering Controls | All handling of this compound should be conducted in a certified chemical fume hood or a glove box. | Minimizes inhalation exposure by containing airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Experimental Protocol: Weighing and Dissolving the Compound
-
Designated Area: All work with this compound must be performed in a designated area, such as a specific chemical fume hood, clearly marked with a warning sign indicating the presence of a reproductive toxin.
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare all required equipment (spatula, weigh paper, glassware, solvent) and place it within the designated fume hood.
-
Weighing:
-
Tare a clean, tared weigh boat or paper on a balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder using a dedicated spatula. Avoid creating dust.
-
Once the desired weight is obtained, carefully fold the weigh paper or cap the weigh boat.
-
-
Dissolving:
-
Place a stir bar in the appropriate glassware containing the chosen solvent inside the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Rinse the weigh paper or boat with a small amount of the solvent to ensure all the compound is transferred.
-
Stir the solution until the solid is fully dissolved. The compound is reportedly soluble in methanol.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Cleanup Protocol for Solid this compound
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For a small, manageable spill, trained personnel may proceed with cleanup. For large spills, evacuate the lab and contact the institutional safety office.
-
Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: Cover the spill with a compatible absorbent material, such as vermiculite or sand, working from the outside in to prevent the powder from becoming airborne.
-
Cleanup: Gently sweep the absorbent material and spilled compound into a designated hazardous waste container using a plastic dustpan and brush. Avoid creating dust.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. All cleaning materials must be disposed of as hazardous waste.
-
Final Cleaning: Clean the area again with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.
Waste Segregation and Storage:
-
All solid waste, including contaminated gloves, weigh paper, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
Labeling Requirements:
Hazardous waste containers must be labeled in accordance with EPA and DOT regulations. The label must include:
-
The full chemical name: "this compound"
-
The hazard characteristics, including "Reproductive Toxin"
-
The name and address of the generating facility[3]
-
The EPA identification number of the generator[3]
-
The manifest tracking number[3]
All waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
